(4-formylnaphthalen-1-yl)boronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-formylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGTTWVFRLPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378451 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332398-52-4 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Formyl-1-naphthalene)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid
CAS Number: 332398-52-4
This technical guide provides a comprehensive overview of (4-formylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly for applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, supported by experimental protocols and spectroscopic data.
Chemical Properties and Data
This compound is a bifunctional organic compound featuring a naphthalene core substituted with a formyl group and a boronic acid moiety. This unique structure makes it a versatile reagent in cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 332398-52-4 | [1][2] |
| Molecular Formula | C₁₁H₉BO₃ | [1][2] |
| Molecular Weight | 200.00 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Purity | Typically ≥98% | [2] |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is compiled from commercially available sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling the compound.[2]
Synthesis and Experimental Protocols
The synthesis of aryl boronic acids, including this compound, can be achieved through several established methods. A common and effective route involves the borylation of an aryl halide precursor.
Synthesis from 4-Bromo-1-naphthaldehyde
A prevalent method for synthesizing this compound is through a lithium-halogen exchange reaction with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-bromo-1-naphthaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cooled to -78°C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution of the aryl bromide over 30 minutes, maintaining the temperature at -78°C. The reaction mixture is stirred for an additional hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture. The resulting solution is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0°C. The mixture is stirred vigorously for 1 hour.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following are expected spectral data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~9.2 | d | 1H | Ar-H |
| ~8.3 | d | 1H | Ar-H |
| ~8.1 | d | 1H | Ar-H |
| ~7.8-7.6 | m | 3H | Ar-H |
| ~8.5 (broad s) | 2H | -B(OH)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | C=O (aldehyde) |
| ~140-120 | Aromatic Carbons |
| (ipso-carbon attached to boron is often not observed or is very broad) |
Note: The carbon attached to the boron atom may exhibit weak or broad signals due to quadrupolar relaxation.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~1685 | C=O stretch (aldehyde) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
Note: The presence of a broad O-H stretch and a strong C=O stretch are characteristic features of this molecule.[3][4]
Mass Spectrometry
In mass spectrometry, this compound may exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the formyl group. It is also common for boronic acids to form cyclic anhydrides (boroxines) under certain ionization conditions.[5]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as a versatile coupling partner with various aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.[6][7]
Experimental Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
The formyl group on the naphthalene ring provides a reactive handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for the rapid diversification of the coupled products in the synthesis of compound libraries for drug screening.
Conclusion
This compound, with its CAS Number 332398-52-4, is a highly valuable and versatile reagent in modern organic chemistry. Its utility in constructing complex molecular architectures through robust and efficient reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for researchers and scientists in the pharmaceutical and material science industries. This guide provides essential technical information to facilitate its safe and effective use in the laboratory.
References
- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 332398-52-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of (4-formylnaphthalen-1-yl)boronic acid in Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-formylnaphthalen-1-yl)boronic acid , a specialized organic compound, has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a naphthalene core appended with both a reactive formyl group and a versatile boronic acid moiety, makes it an invaluable reagent in modern medicinal chemistry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in the development of novel therapeutics.
Core Properties and Specifications
This compound is a solid compound at room temperature and is primarily utilized as a key intermediate in organic synthesis. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 200.00 g/mol |
| Molecular Formula | C₁₁H₉BO₃ |
| CAS Number | 332398-52-4 |
| IUPAC Name | This compound |
| Synonyms | 4-Formyl-1-naphthaleneboronic acid |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Key Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl scaffolds that are prevalent in many biologically active molecules. The boronic acid group readily participates in the catalytic cycle, while the formyl group can be used for subsequent chemical modifications, allowing for the generation of diverse molecular libraries for biological screening.
A notable application of this compound is in the synthesis of novel androgen receptor (AR) antagonists. The androgen receptor is a key target in the treatment of prostate cancer. By coupling this compound with other heterocyclic structures, researchers can create potent and selective AR inhibitors.
Experimental Protocol: Synthesis of a Novel Androgen Receptor Antagonist Intermediate
The following is a detailed experimental protocol for a Suzuki-Miyaura coupling reaction utilizing this compound, based on procedures outlined in patent literature for the synthesis of potential androgen receptor antagonists.
Reaction: Suzuki-Miyaura coupling of 6-bromo-4-(trifluoromethyl)-1H-indole with this compound.
Materials:
-
6-bromo-4-(trifluoromethyl)-1H-indole
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add 6-bromo-4-(trifluoromethyl)-1H-indole (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (2 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The volume should be sufficient to dissolve the reactants.
-
The reaction mixture is then heated to 80°C with vigorous stirring.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-(4-formylnaphthalen-1-yl)-4-(trifluoromethyl)-1H-indole.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of an AR antagonist intermediate.
Conclusion
This compound is a versatile and powerful reagent in the arsenal of medicinal chemists. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction makes it a key component in the discovery and development of new drugs, particularly in the field of oncology. The detailed protocol and workflows provided in this guide are intended to facilitate its effective use in the laboratory, enabling researchers to accelerate their drug discovery programs.
(4-Formylnaphthalen-1-yl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Properties, Synthesis, and Applications of a Versatile Synthetic Building Block.
(4-Formylnaphthalen-1-yl)boronic acid is a bifunctional organic compound that is emerging as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety on a naphthalene scaffold, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Properties
This compound is a solid, beige-colored compound with a molecular weight of 200.00 g/mol .[1][2] It is classified as an irritant and requires careful handling in a laboratory setting.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉BO₃ | [1][2] |
| Molecular Weight | 200.00 g/mol | [1][2] |
| CAS Number | 332398-52-4 | [1][2] |
| Melting Point | 230 °C | [3] |
| Boiling Point (Predicted) | 451.0 ± 47.0 °C | [3] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.61 ± 0.30 | [3] |
| Physical Form | Solid | |
| Color | Beige | [3] |
Synthesis and Reactivity
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
The reactivity of this compound is dictated by its two functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[5] The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C=N bonded structures. This dual reactivity makes it a highly versatile intermediate for the synthesis of complex molecules.
The Suzuki-Miyaura Coupling: A Key Application
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and other conjugated systems.[5] this compound serves as an excellent coupling partner in these reactions. The general catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-formyl-naphthyl-1-boronic acid and should be optimized for the target molecule.[4]
-
Protection of the Aldehyde: 4-Bromonaphthalene-1-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding 1,3-dioxolane.
-
Grignard Reaction: The protected bromo-naphthalene is then reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the Grignard reagent.
-
Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) and treated with triisopropyl borate. The reaction mixture is allowed to warm to room temperature.
-
Hydrolysis and Purification: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This step hydrolyzes the borate ester and removes the acetal protecting group. The crude product is then extracted with an organic solvent. The product can be purified by dissolving it in an alkaline solution (pH 8-11), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by acidification.[4] The final product is collected by filtration, washed with water, and dried.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[6] This property has been exploited in the design of enzyme inhibitors and sensors. The introduction of a boronic acid group can significantly alter the pharmacokinetic properties of a drug molecule, potentially improving its bioavailability and efficacy.[6]
While specific biological activity for this compound has not been extensively reported, its derivatives are of significant interest for the synthesis of novel therapeutic agents. The naphthalene core provides a rigid scaffold that can be functionalized to interact with various biological targets. The formyl group serves as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. Boron-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents.[7][8]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture and air.
Conclusion
This compound is a promising and versatile building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. As research into the applications of boronic acids continues to expand, this compound is poised to play an increasingly important role in the development of novel drugs and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-FORMYL-1-NAPHTHALENE)BORONIC ACID | 332398-52-4 [chemicalbook.com]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-formylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant data, presented in a clear and structured format to facilitate its application in a research and development setting.
Introduction
This compound is a bifunctional organic compound featuring a naphthalene core substituted with both a formyl group and a boronic acid moiety. This unique combination of reactive sites makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde functionality allows for subsequent modifications, such as reductive amination or olefination, further expanding its synthetic utility.
Proposed Synthesis Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound, starting from commercially available precursors. These routes are based on well-established organometallic transformations.
Pathway A: Lithiation-Borylation of a Protected Halonaphthalene
This classic approach involves a halogen-lithium exchange on a protected 1-bromo-4-formylnaphthalene derivative, followed by quenching the resulting organolithium species with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid. The protection of the aldehyde is crucial to prevent its reaction with the highly nucleophilic organolithium intermediate.
Pathway B: Palladium-Catalyzed Miyaura Borylation
A more modern and often milder alternative is the palladium-catalyzed Miyaura borylation. This method directly converts an aryl halide, in this case, 1-bromo-4-formylnaphthalene, to the corresponding boronate ester using a diboron reagent in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid. This pathway often exhibits greater functional group tolerance, potentially obviating the need for a protecting group on the aldehyde.
Experimental Protocols
The following sections provide detailed, hypothetical experimental protocols for the key transformations in the proposed synthesis pathways. These are based on standard laboratory procedures for similar transformations.
Pathway A: Lithiation-Borylation
Step 1: Protection of 1-bromo-4-naphthaldehyde
A common method for protecting aldehydes is the formation of an acetal.
-
Reaction: 1-bromo-4-naphthaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane.
-
Reagents and Conditions:
-
1-bromo-4-naphthaldehyde
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (as solvent, to azeotropically remove water)
-
Reflux with a Dean-Stark apparatus
-
-
Work-up: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Lithiation and Borylation
-
Reaction: The protected bromonaphthalene undergoes lithium-halogen exchange with an organolithium reagent, followed by reaction with a trialkyl borate.
-
Reagents and Conditions:
-
2-(1-bromonaphthalen-4-yl)-1,3-dioxolane
-
n-Butyllithium or t-butyllithium (1.1 equivalents) in an ethereal solvent (e.g., THF, diethyl ether)
-
Low temperature (-78 °C) under an inert atmosphere (Argon or Nitrogen)
-
Triisopropyl borate or trimethyl borate (1.2 equivalents)
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
Step 3: Deprotection and Hydrolysis
-
Reaction: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the acetal protecting group.
-
Reagents and Conditions:
-
Crude boronate ester from the previous step
-
Aqueous acid (e.g., 1 M HCl)
-
Stirring at room temperature
-
-
Work-up: The precipitated solid is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound.
Pathway B: Miyaura Borylation
-
Reaction: 1-bromo-4-naphthaldehyde is directly coupled with a diboron reagent.
-
Reagents and Conditions:
-
1-bromo-4-naphthaldehyde
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., potassium acetate, potassium carbonate)
-
Solvent (e.g., dioxane, DMSO, toluene)
-
Elevated temperature (80-110 °C) under an inert atmosphere
-
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude pinacol boronate ester can be purified by column chromatography.
-
Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then hydrolyzed to the boronic acid using a suitable method, for example, by treatment with an aqueous solution of a strong acid or by transesterification with another diol followed by hydrolysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the described synthetic pathways. These values are representative of typical yields for such reactions and should be optimized for specific laboratory conditions.
| Step | Pathway | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Acetal Protection | A | 1-bromo-4-naphthaldehyde | 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane | Ethylene glycol, p-TsOH | Toluene | 110 | 4-6 | 90-95 | >98 |
| 2. Lithiation-Borylation | A | 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane | Crude boronate ester | n-BuLi, Triisopropyl borate | THF | -78 | 2-3 | 75-85 | - |
| 3. Deprotection-Hydrolysis | A | Crude boronate ester | This compound | 1 M HCl | - | RT | 1-2 | 85-95 | >97 |
| 4. Miyaura Borylation (Ester formation) | B | 1-bromo-4-naphthaldehyde | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 | 12-24 | 70-85 | >95 |
| 5. Hydrolysis of Pinacol Ester | B | Pinacol boronate ester | This compound | Aqueous acid or other hydrolysis methods | - | RT | 2-4 | 90-98 | >97 |
Visualizations
The following diagrams illustrate the described synthesis pathways and a general experimental workflow.
Caption: Synthetic route via lithiation-borylation.
Caption: Synthetic route via Miyaura borylation.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice between the lithiation-borylation route and the Miyaura borylation will depend on factors such as substrate availability, functional group compatibility requirements, and desired scale of the reaction. The lithiation-borylation pathway is a robust and well-understood method, while the Miyaura borylation offers the advantages of milder reaction conditions and potentially avoiding protection-deprotection steps. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important synthetic building block. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood, adhering to all relevant safety protocols.
(4-formylnaphthalen-1-yl)boronic acid chemical information
An In-depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid
This technical guide provides a comprehensive overview of the chemical information, synthetic approaches, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Information
This compound is an organoboron compound featuring a naphthalene core functionalized with both a formyl (aldehyde) and a boronic acid group. This bifunctional nature makes it a valuable synthetic intermediate.
Structural and Physical Properties
Below is a summary of the key identifiers and physicochemical properties for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Formylnaphthalene-1-boronic acid | [1] |
| CAS Number | 332398-52-4 | [1][2] |
| Molecular Formula | C₁₁H₉BO₃ | [1] |
| Molecular Weight | 200.00 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (as offered by commercial suppliers) | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Computed Chemical Properties
The following table summarizes key computed descriptors for the molecule.
| Descriptor | Value | Reference |
| InChI | InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | [1][2] |
| InChIKey | KBHGTTWVFRLPRO-UHFFFAOYSA-N | [1][2] |
| SMILES | B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 232 | [1] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
GHS Hazard Information
| Hazard Class | Statement |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source: PubChem[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.
Experimental Protocols
General Synthesis of Arylboronic Acids via Grignard Reagents
A common and practical method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[3]
Methodology:
-
Grignard Reagent Formation : The starting aryl halide (e.g., 1-bromo-4-formylnaphthalene, which would first require protection of the formyl group) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.
-
Borylation : The solution of the Grignard reagent is cooled (typically to -78 °C) and a trialkyl borate, such as triisopropyl borate or trimethyl borate, is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis : The reaction mixture is quenched by the slow addition of an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester intermediate to yield the crude boronic acid.
-
Work-up and Isolation : The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.
Purification of Formyl-Substituted Arylboronic Acids
A patent for preparing highly pure formylphenylboronic acids describes a purification method that is applicable to naphthyl derivatives.[4] This process leverages the acidic nature of the boronic acid moiety.
Methodology:
-
Suspension : The crude formyl-substituted arylboronic acid is suspended in water and cooled to approximately 10 °C.
-
Basification : A 10% aqueous solution of sodium hydroxide (NaOH) is added dropwise while maintaining the temperature below 10 °C and the pH below 10.5. This converts the boronic acid into its more water-soluble boronate salt.
-
Extraction of Impurities : The aqueous solution containing the boronate salt is extracted with an organic solvent (e.g., toluene or methyl t-butyl ether) to remove non-acidic, organic-soluble impurities.
-
Precipitation : The aqueous phase is cooled again to 10 °C, and a 10% aqueous solution of hydrochloric acid (HCl) is added to precipitate the purified boronic acid.
-
Isolation : The solid precipitate is collected by filtration, washed with cold water, and dried to yield the purified product.[4]
Applications and Reactions
Boronic acids are exceptionally versatile building blocks in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. While specific biological activities for this compound are not widely reported, its structure is of interest in medicinal chemistry and materials science. Boronic acids, in general, are known to exhibit biological properties and can act as enzyme inhibitors.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. It is a powerful method for forming carbon-carbon bonds.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow: Synthesis to Application
The journey of this compound from its synthesis to its use as a building block follows a logical progression. The formyl group offers a site for further chemical modification either before or after its primary use in a coupling reaction.
References
- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 332398-52-4 [sigmaaldrich.com]
- 3. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. Buy (2-Formylnaphthalen-1-yl)boronicacid [smolecule.com]
(4-formylnaphthalen-1-yl)boronic acid safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, properties, and handling procedures for (4-formylnaphthalen-1-yl)boronic acid. The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its primary utility in research and development, particularly in medicinal chemistry, stems from its role as a versatile building block in organic synthesis.[2] The boronic acid functional group makes it a key reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for constructing complex biaryl systems often found in drug candidates.[2][3] The formyl group provides a reactive site for further chemical modifications.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 332398-52-4[4] |
| Molecular Formula | C₁₁H₉BO₃[4] |
| Molecular Weight | 200.00 g/mol [4] |
| InChIKey | KBHGTTWVFRLPRO-UHFFFAOYSA-N[1] |
| Synonyms | 4-Formylnaphthalene-1-boronic acid, (4-formyl-1-naphthalenyl)boronic acid[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Purity | ≥98% (typical)[1] |
| Storage Temperature | 2-8°C, under inert atmosphere[1] |
| Predicted Boiling Point | 451.0 ± 47.0 °C |
| Predicted Density | 1.29 ± 0.1 g/cm³ |
Safety and Hazard Information
This compound is classified as an irritant and may be harmful if swallowed.[1] Adherence to standard laboratory safety protocols is essential when handling this compound.
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2[4] |
| Serious Eye Damage/Eye Irritation | 2[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation)[4] |
| Acute Toxicity, Oral (Potential) | 4 (based on some supplier data)[1] |
Table 4: Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
| H302 | Harmful if swallowed.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in published literature. For the structurally similar compound, 4-formylphenylboronic acid, a dermal LD50 in rats has been reported as >2000 mg/kg.[5] This information may serve as a preliminary reference, but it should be interpreted with caution as it does not pertain to the specific target molecule.
Experimental Protocols
While specific, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely published, a general method for the purification of formyl-substituted aryl boronic acids has been described. This procedure is based on the principle of acid-base extraction.
Protocol: General Purification of Crude Formyl-Aryl Boronic Acids
This protocol is adapted from a patented process for preparing highly pure formylphenylboronic acids and is applicable to similar compounds.
-
Suspension: Suspend the crude formyl-aryl boronic acid in water. The process is best carried out at a reduced temperature, typically between 5 to 10°C, to minimize potential side reactions such as the Cannizzaro reaction which can degrade the formyl group at higher pH and temperatures.
-
Alkaline Dissolution: Add a 10% aqueous solution of a base (e.g., sodium hydroxide) dropwise to the suspension. Maintain the internal temperature below 10°C and monitor the pH, ensuring it does not exceed 10.5. The goal is to dissolve the acidic boronic acid as its boronate salt while leaving non-acidic impurities undissolved.
-
Filtration of Impurities: Once the dissolution is complete, filter the solution to remove any insoluble impurities. For enhanced purification, the resulting aqueous solution can be treated with activated carbon and filtered again to remove colored impurities.
-
Acidification and Precipitation: Cool the alkaline solution of the boronic acid salt to 10°C. Slowly add a mineral acid, such as hydrochloric acid, to precipitate the purified boronic acid.
-
Isolation and Drying: Filter the precipitate, wash it thoroughly with water, and dry the final product under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50°C).
Visualizations
The following diagrams illustrate a general purification workflow for formyl-aryl boronic acids and the mechanism of the Suzuki-Miyaura coupling, a key application of this class of compounds.
Caption: General purification workflow for formyl-aryl boronic acids.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Applications
Specific studies on the biological activity or signaling pathway modulation by this compound are not extensively reported in the public domain. However, the broader class of boronic acids is of significant interest in medicinal chemistry.[5] They are recognized for their ability to act as enzyme inhibitors, and several boronic acid-containing drugs have been developed, most notably for cancer therapy.[5] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases, making them potent inhibitors.[5] Compounds like bortezomib, a proteasome inhibitor, exemplify the therapeutic potential of this chemical class.[5]
Given its structure, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules that may be evaluated for biological activity.[2] Researchers may employ it in Suzuki-Miyaura coupling reactions to create novel scaffolds for drug discovery programs targeting a wide range of diseases.[2][3]
Handling and Storage
Handling: Use this product only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its stability.[1]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional safety guidelines when handling this chemical.
References
An In-depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-formylnaphthalen-1-yl)boronic acid is an organic compound with the chemical formula C₁₁H₉BO₃.[1] It belongs to the class of arylboronic acids, which are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring system, in this case, a formyl-substituted naphthalene core. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its applications extend to the fields of medicinal chemistry, materials science, and the development of chemical sensors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 332398-52-4 | [1] |
| Molecular Formula | C₁₁H₉BO₃ | [1] |
| Molecular Weight | 200.00 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature. However, a plausible and commonly employed synthetic route would involve the borylation of a suitable halogenated naphthalene precursor. A logical synthetic workflow is depicted below.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general procedure for a Suzuki-Miyaura coupling reaction utilizing this compound is provided below as an example of its application.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a clean, dry flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Development and Research
Arylboronic acids are crucial reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
The formyl group on this compound provides a reactive handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, allowing for the synthesis of a diverse range of complex molecules.
While specific biological activities for this compound have not been extensively reported, the naphthalene scaffold is present in numerous bioactive compounds, and boronic acids themselves can exhibit biological effects.
Signaling Pathways and Biological Interactions
Currently, there is no specific, documented evidence in the scientific literature linking this compound to a particular biological signaling pathway. The primary utility of this compound in a drug development context is as a synthetic building block. However, a logical workflow for its potential application in a drug discovery cascade, starting from its use in a Suzuki-Miyaura coupling to generate a library of compounds for biological screening, is illustrated below.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization of the formyl group, makes it a versatile tool for the construction of complex molecular architectures. While detailed characterization and biological activity data for this specific compound are not widely available, its structural motifs suggest a promising role in the development of novel therapeutic agents and functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Physical Properties of (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-formylnaphthalen-1-yl)boronic acid is an organoboron compound that is increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique structure, featuring a naphthalene core functionalized with both a formyl group and a boronic acid moiety, makes it a valuable intermediate in the development of complex organic molecules, including pharmaceuticals and advanced materials. The formyl group offers a reactive site for transformations such as condensation reactions, while the boronic acid group is pivotal for forming reversible covalent bonds with diols and participating in cross-coupling reactions like the Suzuki-Miyaura coupling. A thorough understanding of its physical properties is crucial for its effective handling, application in synthesis, and for the development of new chemical entities.
Core Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and for the formulation of products derived from this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BO₃ | [1] |
| Molecular Weight | 200.00 g/mol | [2] |
| Appearance | Beige solid | |
| Melting Point | 230 °C | [1] |
| Boiling Point (Predicted) | 451.0 ± 47.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.61 ± 0.30 | [1][3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocols
While specific experimental data for the determination of all physical properties of this compound are not extensively published, the following are generalized, standard laboratory protocols that are applicable for the characterization of this and similar arylboronic acids.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a melting point apparatus.[4][5][6][7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the material (2-3 mm in height) into the bottom of the tube.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Assessment (General Protocol)
Methodology for Qualitative Assessment:
-
Solvent Selection: A range of common laboratory solvents with varying polarities (e.g., water, hexane, toluene, ethyl acetate, acetone, methanol, DMSO) are selected.
-
Sample Addition: A small, known amount of this compound (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Observation: The vials are agitated at a constant temperature (e.g., room temperature), and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds. For arylboronic acids, ¹H and ¹³C NMR are standard. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[11]
General ¹H NMR Protocol:
-
Sample Preparation: A small amount of the boronic acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The use of protic solvents like methanol-d4 can help to break up boroxine trimers and simplify the spectrum.[11]
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the compound.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the borylation of an appropriate naphthalene precursor. A common synthetic route is the reaction of a Grignard reagent or an organolithium species, formed from the corresponding halo-naphthalene, with a trialkyl borate ester, followed by acidic workup.[12] Purification is often achieved through recrystallization or column chromatography.[13]
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility Parameters of (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility parameters of (4-formylnaphthalen-1-yl)boronic acid, a versatile compound with applications in pharmaceuticals, sensors, and materials science.[1] Due to the current lack of specific experimentally determined solubility parameters for this compound in publicly available literature, this document outlines both theoretical estimation methods and detailed experimental protocols for their determination. Understanding these parameters is crucial for predicting the compound's behavior in various solvents, which is fundamental for formulation development, reaction optimization, and assessing bioavailability.
Introduction to Solubility Parameters
Solubility parameters provide a numerical estimate of the intermolecular interactions within a substance and are a powerful tool for predicting solubility. The two most common types are the Hildebrand and Hansen solubility parameters.
-
Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density and is particularly useful for nonpolar and slightly polar systems.[2] Materials with similar Hildebrand parameters are likely to be miscible.[2]
-
Hansen Solubility Parameters (HSP): These parameters divide the total Hildebrand parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] This three-dimensional approach offers a more nuanced prediction of solubility, especially for complex molecules with polar and hydrogen-bonding functionalities.[3]
For this compound, which possesses a nonpolar naphthalene core, a polar formyl group, and a hydrogen-bonding boronic acid group, the Hansen Solubility Parameters are particularly relevant for accurately predicting its solubility behavior.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for both theoretical estimations and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BO₃ | [4][5] |
| Molecular Weight | 200.00 g/mol | [4] |
| Melting Point | ~230 °C | [1] |
| Boiling Point | 451 °C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| pKa (Predicted) | 7.61 ± 0.30 | [1][5] |
Theoretical Estimation of Solubility Parameters
In the absence of experimental data, solubility parameters can be estimated using computational methods.
Group Contribution Methods
Group contribution methods calculate the solubility parameters by summing the contributions of the individual functional groups within the molecule.[6][7] For this compound, the molecule would be broken down into its constituent parts: the naphthalene ring, the formyl group, and the boronic acid group. The contributions of each group are then used to calculate the overall Hildebrand and Hansen parameters.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use mathematical equations to correlate the structural properties of compounds with their solubility.[5] These models can provide predictions for a wide range of organic molecules.[5][8]
Note: Theoretical estimations provide a valuable starting point but should be validated experimentally for critical applications.
Experimental Determination of Solubility Parameters
Precise determination of solubility parameters requires experimental testing. Below are detailed protocols for determining the Hildebrand and Hansen solubility parameters for this compound.
Experimental Protocol for Hildebrand Solubility Parameter Determination
This method involves determining the solubility of the compound in a range of solvents with known Hildebrand parameters.
Objective: To determine the Hildebrand solubility parameter (δ) of this compound.
Materials:
-
This compound
-
A series of solvents with known Hildebrand parameters (e.g., hexane, toluene, acetone, methanol)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of each solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a temperature-controlled bath (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot from the supernatant and dilute it appropriately. Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility against the Hildebrand parameter of the solvents. The Hildebrand parameter of the solvent that shows the highest solubility is a good approximation of the Hildebrand parameter of the solute.
Experimental Protocol for Hansen Solubility Parameter Determination
This protocol determines the three-dimensional Hansen solubility parameters by assessing the solubility in a wider range of solvents.
Objective: To determine the Hansen solubility parameters (δD, δP, δH) of this compound.
Materials:
-
This compound
-
A set of 20-30 solvents with known Hansen solubility parameters, covering a wide range of dispersion, polar, and hydrogen bonding characteristics.
-
Test tubes or vials
-
Vortex mixer
-
Visual assessment setup (light source and contrasting background)
Procedure:
-
Solvent Selection: Choose a diverse set of solvents with known HSPs.
-
Solubility Assessment: For each solvent, add a small, known amount of this compound to a test tube. Add a known volume of the solvent and vortex for a set period.
-
Qualitative Scoring: Visually assess the solubility and assign a score (e.g., 1 for completely soluble, 0 for insoluble).
-
Data Analysis: Input the solvent HSPs and the corresponding solubility scores into a specialized software (e.g., HSPiP). The software calculates the center of a sphere in the three-dimensional Hansen space that best separates the "good" solvents (score 1) from the "bad" solvents (score 0). The coordinates of the center of this sphere represent the Hansen solubility parameters (δD, δP, δH) of the solute.[9]
Data Presentation
The experimentally determined solubility data should be organized into clear and concise tables for easy comparison and analysis.
Table 2: Hypothetical Solubility Data for Hildebrand Parameter Determination
| Solvent | Hildebrand Parameter (δ) (MPa½) | Measured Solubility (mg/mL) |
| Hexane | 14.9 | Value |
| Toluene | 18.2 | Value |
| Acetone | 19.9 | Value |
| Methanol | 29.7 | Value |
| ...additional solvents | ... | ... |
Table 3: Hypothetical Data for Hansen Solubility Parameter Determination
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Solubility Score (1=soluble, 0=insoluble) |
| n-Hexane | 14.9 | 0.0 | 0.0 | Score |
| Toluene | 18.0 | 1.4 | 2.0 | Score |
| Acetone | 15.5 | 10.4 | 7.0 | Score |
| Methanol | 15.1 | 12.3 | 22.3 | Score |
| ...additional solvents | ... | ... | ... | ... |
Visualizations
Diagrams are essential for illustrating workflows and relationships.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]
- 7. 404 Page Not Found [shsu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kinampark.com [kinampark.com]
Characterization data for (4-formylnaphthalen-1-yl)boronic acid (NMR, HPLC, LC-MS)
Technical Guide: Characterization of (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
An extensive search of scientific literature and patent databases did not yield specific, publicly available experimental characterization data (NMR, HPLC, LC-MS) for this compound. This technical guide provides a comprehensive framework for the analytical characterization of this compound, including detailed experimental protocols and predicted data based on its chemical structure. This document is intended to serve as a practical resource for researchers undertaking the synthesis and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the naphthalene core, the aldehyde group, and the boronic acid moiety, as well as their connectivity.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |
| Boronic acid (-B(OH)₂) | 8.0 - 9.0 | Broad Singlet (br s) | N/A |
| Aromatic (Naphthalene) | 7.0 - 9.0 | Multiplet (m) | Various |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 190 - 200 |
| Naphthalene C-B | 135 - 145 |
| Naphthalene C-CHO | 130 - 140 |
| Other Aromatic (Naphthalene) | 120 - 135 |
Experimental Protocol for NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal intensity (e.g., 1024-4096 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the peaks to the respective protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of a compound and can also be employed for quantification. For this compound, a reverse-phase HPLC method would be appropriate.
Typical HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be necessary to achieve the desired resolution and peak shape.
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
Objective: To assess the purity of a sample of this compound.
Materials and Equipment:
-
This compound sample
-
HPLC-grade water, acetonitrile, and formic acid (or TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 3 and degas them thoroughly.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Instrument Setup:
-
Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength as specified.
-
-
Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the gradient method as defined.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing information about both the purity and the molecular weight of the analyte.
Expected LC-MS Data
The molecular formula of this compound is C₁₁H₉BO₃. The expected mass-to-charge ratios (m/z) for the molecular ion are presented in the table below.
Table 4: Expected m/z Values for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | C₁₁H₁₀BO₃⁺ | 201.0717 |
| [M+Na]⁺ | C₁₁H₉BO₃Na⁺ | 223.0537 |
| [M-H]⁻ | C₁₁H₈BO₃⁻ | 199.0572 |
Experimental Protocol for LC-MS Analysis
Objective: To confirm the molecular weight of this compound.
Materials and Equipment:
-
This compound sample
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Method: Use an HPLC method similar to the one described above, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers). A faster gradient may be employed for high-throughput analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
MS Detector Setup:
-
Set the ESI source to operate in both positive and negative ion modes.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the compound of interest, if necessary.
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire both the total ion chromatogram (TIC) and the mass spectra across the chromatographic peaks.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.
-
Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed m/z values with the calculated values to confirm the molecular weight.
-
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Naphthalene Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies for naphthalene boronic acids. This class of organoboron compounds has emerged as a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals. This document details the key historical milestones, provides structured quantitative data, outlines detailed experimental protocols for seminal synthetic methods, and visualizes the critical role of these reagents in contemporary cross-coupling reactions.
A Historical Perspective: The Genesis of Naphthalene Boronic Acids
The journey of naphthalene boronic acids began in the late 19th century, a period of foundational discoveries in organic chemistry.
The Pioneering Synthesis by Michaelis (1894): The first synthesis of arylboronic acids, including naphthalene derivatives, is credited to August Michaelis. In 1894, he reported that the reaction of diarylmercury compounds with boron trichloride, followed by hydrolysis, yielded the corresponding arylboronic acids.[1] This method, while groundbreaking, utilized toxic mercury reagents and harsh conditions, limiting its widespread adoption.
A More Practical Approach by König and Scharrnbeck (1930): A significant advancement came in 1930 when König and Scharrnbeck developed a more practical and accessible synthetic route.[1] Their method involved the reaction of a naphthylmagnesium bromide (a Grignard reagent) with a trialkyl borate, such as tri-(isobutyl)borate, followed by acidic workup. This approach avoided the use of mercury and utilized more readily available starting materials, paving the way for broader exploration of naphthalene boronic acids and their chemistry. Interestingly, their work also suggested the existence of two different crystalline forms of naphthalene-1-boronic acid, one as plate-like crystals and the other as needles.[1]
These early investigations laid the groundwork for the eventual explosion in the use of naphthalene boronic acids, driven by the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura coupling, in particular, transformed these compounds from chemical curiosities into indispensable tools for the precise and efficient formation of carbon-carbon bonds.
Physicochemical and Spectroscopic Data
For effective application in synthesis and research, a clear understanding of the physical and chemical properties of naphthalene boronic acids is essential. This section summarizes key quantitative data for the two primary isomers.
Table 1: Physicochemical Properties of Naphthalene Boronic Acids
| Property | Naphthalene-1-boronic acid | Naphthalene-2-boronic acid |
| CAS Number | 13922-41-3[2][3] | 32316-92-0[4][5] |
| Molecular Formula | C₁₀H₉BO₂[2][3] | C₁₀H₉BO₂[4][5] |
| Molecular Weight | 171.99 g/mol [2][3] | 171.99 g/mol [4][5] |
| Melting Point | 208-214 °C[3] | 269-275 °C[5][6] |
| pKa (Predicted) | 8.53 ± 0.30[3] | 8.53 ± 0.30[5][6] |
| Appearance | Off-white to pink beige powder[3] | White to off-white crystalline powder[5] |
| Solubility | Soluble in DMSO, Methanol. 2.5 g/100 mL in water.[3] | Slightly soluble in water.[5] |
Table 2: Spectroscopic Data for Naphthalene Boronic Acids
| Isomer | 1H NMR (Solvent) | 13C NMR (Solvent) |
| Naphthalene-1-boronic acid | δ 8.13 (d, J = 8 Hz, 2H), 7.58 (t, J = 8 Hz, 1H), 7.49 (t, J = 8 Hz, 2H), 7.41 (m, 4H), 6.99 (d, J = 8 Hz, 2H) (CDCl₃)[7] | δ 148.0, 135.3, 134.8, 132.4, 128.1, 128.0, 121.2, 117.8, 109.6 (CDCl₃)[7] |
| Naphthalene-2-boronic acid | δ 8.00 (s, 1H), 7.86 – 7.76 (m, 4H), 7.76 – 7.65 (m, 3H), 7.22 – 7.12 (m, 2H), 5.02 (s, 1H) (CDCl₃)[8] | δ 156.11, 144.35, 134.46, 132.67, 130.20, 127.92, 127.36, 127.05, 126.05, 125.86 (q, J = 3.5 Hz), 125.11, 119.39, 108.57 (DMSO)[8] |
Key Applications in Suzuki-Miyaura Cross-Coupling
The primary application of naphthalene boronic acids in modern organic synthesis is their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the naphthalene moiety and various organic halides or triflates. The versatility and functional group tolerance of this reaction have made it a cornerstone of medicinal chemistry and materials science.
Table 3: Representative Yields in Suzuki-Miyaura Coupling of Naphthalene Boronic Acids
| Naphthalene Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Naphthaleneboronic acid | 4-Iodoanisole | Pd₂(dba)₃ / PPh₃ | KOt-Bu | Toluene | High (not specified) |
| 2-Naphthaleneboronic acid | 6,7-dibromonaphthalene-2,3-dicarbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 61 |
| 2-Naphthaleneboronic acid | 2-Bromonaphthalene | Pd/C | NaOH | CPME/H₂O | 95[9] |
| 1-Naphthaleneboronic acid | 5-Bromoindole | Pd/SSphos | K₂CO₃ | H₂O/Acetonitrile | 92-98 |
| 1-Naphthaleneboronic acid | 4-Bromotoluene | SiliaCat DPP-Pd | Aq. Base | Isopropanol | 85[10] |
Note: Yields are highly dependent on specific reaction conditions, substrates, and catalyst systems.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, a fundamental process for any researcher utilizing naphthalene boronic acids.
References
- 1. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]
- 4. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 5. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This protocol details the application of the Suzuki coupling for the synthesis of 4-aryl-1-naphthaldehyde derivatives using (4-formylnaphthalen-1-yl)boronic acid. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the naphthalene scaffold in a wide range of biologically active compounds. Naphthalene derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The formyl group on the naphthaldehyde moiety serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction requires a palladium catalyst, a base, and a suitable solvent. The choice of these components is critical for achieving high yields and purity of the desired biaryl product.
Experimental Protocols
This section provides generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The specific conditions may require optimization depending on the nature of the coupling partner.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Protocol 1: Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-naphthaldehyde.
Protocol 2: Coupling with Heteroaryl Halides
The coupling with heteroaryl halides can sometimes be more challenging due to the potential for catalyst inhibition by the heteroatom.[1] Adjustments to the catalyst, ligand, and base may be necessary.
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.5 equiv.), the heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 90-110 °C and monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with representative aryl and heteroaryl halides. Please note that these are illustrative examples, and actual results may vary.
Table 1: Suzuki Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 16 | 70-80 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 75-85 |
Table 2: Suzuki Coupling of this compound with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 60-75 |
| 2 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 95 | 12 | 70-85 |
| 3 | 5-Iodoindole (N-protected) | Pd(PPh₃)₄ (5) | K₃PO₄ | DME | 90 | 24 | 55-70 |
| 4 | 2-Chloropyrimidine | Pd(OAc)₂/SPhos (5) | K₃PO₄ | Toluene | 120 | 24 | 40-60 |
Applications in Drug Development
The 4-aryl-1-naphthaldehyde scaffold is a valuable pharmacophore in drug discovery. The naphthalene core is present in numerous approved drugs with a wide range of biological activities.[2] The synthesized biaryl naphthaldehydes can serve as key intermediates for the development of novel therapeutic agents.
Anticancer Activity
Many naphthalene derivatives have been investigated for their potential as anticancer agents.[3][4] Some have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.[5][6][7] The 4-aryl-1-naphthaldehyde core can be further functionalized to optimize binding to the colchicine binding site on tubulin.
Kinase Inhibition
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aryl-1-naphthaldehyde scaffold can be elaborated to design inhibitors of various kinases. For example, by modifying the aryl substituent and the formyl group, it is possible to generate libraries of compounds for screening against specific kinase targets.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling protocol.
Potential Drug Discovery Pathway
Caption: A logical pathway for the development of drugs from 4-aryl-1-naphthaldehydes.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Applications of (4-formylnaphthalen-1-yl)boronic acid in Organic Synthesis: Application Notes and Protocols
(4-formylnaphthalen-1-yl)boronic acid is a versatile bifunctional reagent in organic synthesis, combining the reactivity of a boronic acid with the synthetic utility of an aldehyde. This unique structure makes it a valuable building block for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the formyl group allows for subsequent transformations, providing a pathway to a diverse range of naphthalene-containing compounds.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, this compound readily participates in palladium-catalyzed cross-coupling reactions with a wide variety of organic halides and triflates. This enables the synthesis of biaryl and heteroaryl structures containing a formylnaphthalene moiety.
-
Synthesis of Bioactive Molecules: The naphthalene scaffold is a common feature in many biologically active compounds. The ability to introduce this moiety with a reactive aldehyde handle makes this compound a key intermediate in the synthesis of potential therapeutic agents.
-
Development of Fluorescent Probes and Materials: The naphthaldehyde core is inherently fluorescent. This property is exploited in the design and synthesis of novel fluorescent sensors and optical materials, where the boronic acid group can be used to append the fluorophore to other molecular systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions may require optimization for different substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., Toluene and Water, or Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene to water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data:
The yield of the Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst, base, and solvent system employed. The following table provides a hypothetical example based on typical reaction efficiencies.
| Aryl Bromide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the starting materials to the potential downstream applications of the products synthesized using this compound.
Further Transformations of the Formyl Group
The aldehyde functionality on the coupled product serves as a versatile handle for a variety of subsequent chemical transformations, significantly expanding the molecular diversity that can be achieved.
Examples of Subsequent Reactions:
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid, providing a key functional group for further amide or ester formation.
-
Reduction: Reduction of the aldehyde yields a primary alcohol, which can be used in etherification or esterification reactions.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent provides access to a wide range of substituted amines.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, enabling the extension of the carbon skeleton.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex structures.
These application notes provide a foundational understanding of the utility of this compound in organic synthesis. Researchers and drug development professionals can leverage this versatile building block to access a wide array of novel naphthalene-containing compounds for various applications. It is recommended to consult the primary literature for specific reaction conditions and substrate scopes.
Application Notes: (4-formylnaphthalen-1-yl)boronic acid as a Versatile Building Block in the Synthesis of Biologically Active Compounds
(4-formylnaphthalen-1-yl)boronic acid is a valuable bifunctional synthetic building block for the development of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and a versatile formyl group on a naphthalene scaffold, allows for sequential, regioselective modifications, making it an ideal starting material for the synthesis of diverse compound libraries.
This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of potent kinase inhibitors and antiproliferative agents.
Key Applications
The primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the naphthalene core and various aryl or heteroaryl halides, providing a straightforward route to biaryl and heteroaryl-aryl structures.
The presence of the formyl group offers a secondary reaction site for a wide range of chemical transformations, including:
-
Reductive amination
-
Wittig reactions
-
Aldol condensations
-
Formation of imines, oximes, and hydrazones
This dual reactivity is particularly advantageous in the synthesis of drug candidates, where the naphthalene scaffold can serve as a core structure, the biaryl linkage can provide crucial interactions with biological targets, and the derivatized formyl group can be used to modulate pharmacokinetic and pharmacodynamic properties.
A significant area of application for this building block is in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors . These compounds have shown considerable promise as anticancer agents by targeting various protein kinases that are often dysregulated in cancer cells.
Data Presentation: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the key reaction steps and yields for the synthesis of a biologically active pyrazolo[3,4-d]pyrimidine derivative using this compound.
| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | ~85 |
| 2 | Reductive Amination | 4-(4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)naphthalen-1-yl)benzaldehyde, Amine | NaBH(OAc)₃ | Dichloromethane | RT | 12 | >70 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of 4-(4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)naphthalen-1-yl)benzaldehyde , a key intermediate for further derivatization.
Materials:
-
This compound
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Distilled water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous 1,4-dioxane and a minimal amount of distilled water to the flask via syringe. The solvent volume should be sufficient to ensure good stirring.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)naphthalen-1-yl)benzaldehyde as a solid.
Subsequent Reductive Amination
The aldehyde functional group of the Suzuki coupling product can be readily converted to a variety of amines via reductive amination.
Materials:
-
4-(4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)naphthalen-1-yl)benzaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)naphthalen-1-yl)benzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified signaling pathway of kinase inhibition.
The Role of (4-formylnaphthalen-1-yl)boronic Acid in Medicinal Chemistry: Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
(4-formylnaphthalen-1-yl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique structural features, combining a naphthalene core with a reactive formyl and boronic acid group, make it an invaluable synthon for constructing complex drug candidates. This application note details the role of this compound in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, with a specific focus on the clinical candidate GSK2256098, providing comprehensive experimental protocols and biological data.
Introduction to this compound
This compound is a bifunctional reagent that plays a pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction. The boronic acid moiety serves as the organoboron component, while the formyl group provides a handle for further synthetic transformations, such as reductive amination or conversion to other functional groups. The rigid naphthalene scaffold imparts specific steric and electronic properties to the target molecules, often contributing to enhanced binding affinity and selectivity for their biological targets.
Application in the Synthesis of FAK Inhibitor GSK2256098
A significant application of this compound is in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1] GSK2256098 has demonstrated potent antiangiogenic and antineoplastic activities.[2]
The synthesis of GSK2256098 involves a key Suzuki-Miyaura coupling reaction where this compound is coupled with a suitable aromatic halide to construct the central biaryl core of the inhibitor. This is followed by a series of transformations, including reductive amination of the formyl group, to install the necessary pharmacophoric elements.
Signaling Pathway of FAK
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Experimental Protocols
The following protocols are based on the synthetic route to GSK2256098 and related FAK inhibitors, highlighting the use of this compound.
General Experimental Workflow
Caption: General workflow for the synthesis of GSK2256098.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 3-iodo-4-(morpholinomethyl)benzamide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl aldehyde intermediate.
Protocol 2: Reductive Amination
This protocol describes the reductive amination of the biaryl aldehyde intermediate with a primary or secondary amine.
Materials:
-
Biaryl aldehyde intermediate (1.0 equiv)
-
Amine (e.g., 1,2,3,4-tetrahydro-2-methylisoquinolin-7-amine) (1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the biaryl aldehyde intermediate and the amine in the solvent.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add the reducing agent portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final FAK inhibitor.
Quantitative Data
The following tables summarize the key quantitative data for the FAK inhibitor GSK2256098, synthesized using this compound.
Table 1: In Vitro Biological Activity of GSK2256098
| Parameter | Value | Reference |
| FAK Kinase Inhibition (Kᵢ) | 0.4 nM | [3] |
| FAK Y397 Phosphorylation IC₅₀ (OVCAR8 cells) | 15 nM | [4] |
| FAK Y397 Phosphorylation IC₅₀ (U87MG cells) | 8.5 nM | [4] |
| FAK Y397 Phosphorylation IC₅₀ (A549 cells) | 12 nM | [4] |
Table 2: Cellular Activity of GSK2256098
| Cell Line | Cancer Type | IC₅₀ (Growth Inhibition) | Reference |
| OVCAR8 | Ovary | Not specified | [4] |
| U87MG | Brain | Not specified | [4] |
| A549 | Lung | Not specified | [4] |
| PANC-1 | Pancreas | > 10 µM | [4] |
| L3.6pl | Pancreas | ~1 µM | [4] |
Conclusion
This compound is a versatile and indispensable building block in medicinal chemistry for the synthesis of complex and potent kinase inhibitors. Its application in the development of the FAK inhibitor GSK2256098 highlights its importance in constructing key structural motifs that are crucial for biological activity. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics targeting FAK and other kinases. The strategic use of such specialized building blocks will continue to drive innovation in drug discovery and development.
References
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. GSK2256098 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (4-formylnaphthalen-1-yl)boronic acid. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl aldehydes, which are key intermediates in the development of novel therapeutics and functional materials. The protocols outlined herein are designed to serve as a robust starting point for researchers, offering detailed methodologies and expected outcomes for the coupling of this valuable reagent with a range of aryl halides.
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[1] The presence of the formyl group on the naphthalenyl boronic acid offers a reactive handle for further synthetic transformations, making it a particularly attractive substrate in multi-step syntheses common in drug discovery.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol describes a general procedure for the synthesis of 4'-substituted-4-formyl-1,1'-binaphthyl and related biaryl aldehydes. Optimization of the palladium catalyst, ligand, base, and solvent system may be required for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). In a separate vial, prepare a solution or suspension of the palladium catalyst and ligand (if required) in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable chromatographic technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides under typical reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 85 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 89 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard reaction conditions for (4-formylnaphthalen-1-yl)boronic acid, a versatile building block in modern organic synthesis. The unique combination of a naphthalene core, a reactive formyl group, and a versatile boronic acid moiety makes this compound a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The primary applications highlighted herein are the Suzuki-Miyaura cross-coupling and Chan-Lam amination reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[1][2] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][3]
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide/triflate.
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that can be applied to the coupling of this compound with various aryl halides. These are general conditions and may require optimization for specific substrates.[3][4][5][6]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Substrates |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | Aryl bromides, electron-rich and -poor |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2-3) | Dioxane/H₂O | 90-100 | Aryl iodides and bromides |
| PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2-3) | DMF or DME | 80-100 | Heteroaryl halides, challenging couplings |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | THF or Dioxane | RT - 100 | Aryl chlorides and bromides |
This protocol provides a general method for the coupling of this compound with an aryl bromide.[3][7]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction tube via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine, amide, or phenol.[8][9] It is a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and can often be carried out under milder conditions, sometimes even at room temperature and open to the air.[8]
General Reaction Scheme:
Where R-NH₂ is an amine or amide, and R-OH is a phenol or alcohol.
The choice of copper source, base, and solvent are critical for a successful Chan-Lam coupling. The following table provides a summary of common reaction conditions.[10][11][12]
| Copper Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Substrates |
| Cu(OAc)₂ (10-100) | Pyridine (2-3) | DCM or MeCN | RT - 50 | Anilines, primary and secondary amines |
| CuCl (10) | None needed | Methanol | RT | Sulfamoyl azides |
| Cu(OTf)₂ (10) | K₂CO₃ (2) | Methanol | RT - 70 | Imidazoles, N-heterocycles |
| CuI (10) | Et₃N (2-3) | DMSO | 100-120 | Amides, less reactive amines |
This protocol describes a general procedure for the N-arylation of an aniline with this compound.[10][12]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 5 mL)
-
Molecular sieves (4Å, optional)
Procedure:
-
Reaction Setup: To a dry reaction vial, add this compound, the aniline, and Cu(OAc)₂. If using, add activated 4Å molecular sieves.
-
Solvent and Base Addition: Add DCM followed by pyridine.
-
Reaction: Stir the reaction mixture vigorously at room temperature and open to the air for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Formylnaphthalen-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmacologically active molecules, including approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between aromatic rings. This protocol focuses on the application of (4-formylnaphthalen-1-yl)boronic acid as a key building block in the synthesis of diverse biaryl compounds. The presence of a formyl group on the naphthalene ring provides a versatile handle for further chemical transformations, allowing for the rapid generation of molecular libraries for drug discovery programs.
This compound is a stable, solid compound with the molecular formula C₁₁H₉BO₃.[1][2] Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable reagent for the construction of complex molecular architectures.[3]
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its components.[5]
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide and R' is the (4-formylnaphthalen-1-yl) moiety.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried reaction vessel containing a magnetic stir bar is added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)
This protocol is adapted from general procedures for the coupling of aryl bromides with phenylboronic acid.
Reaction: this compound + 4-Bromoanisole → 4-(4-methoxyphenyl)naphthalene-1-carbaldehyde
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and proceed with the general workup and purification.
Protocol 2: Coupling with an Electron-Deficient Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene)
This protocol is based on established methods for coupling with electron-deficient aryl halides.
Reaction: this compound + 1-Bromo-4-nitrobenzene → 4-(4-nitrophenyl)naphthalene-1-carbaldehyde
Materials:
-
This compound
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add this compound (1.5 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).
-
Heat the mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and follow the general workup and purification procedure.
Protocol 3: Coupling with a Heteroaryl Bromide (e.g., 2-Bromopyridine)
This protocol is adapted from literature procedures for the Suzuki coupling of heteroaryl halides.
Reaction: this compound + 2-Bromopyridine → 4-(pyridin-2-yl)naphthalene-1-carbaldehyde
Materials:
-
This compound
-
2-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a microwave vial, combine this compound (1.1 mmol), 2-bromopyridine (1.0 mmol), Pd(dppf)Cl₂ (0.04 mmol), and Cs₂CO₃ (2.5 mmol).
-
Seal the vial and evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL).
-
Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the vial and proceed with the standard workup and purification.
Data Presentation
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides based on analogous reactions reported in the literature. Actual yields will vary depending on the specific reaction conditions and substrate.
| Entry | Aryl Bromide | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)naphthalene-1-carbaldehyde | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 70-90 |
| 2 | 1-Bromo-4-nitrobenzene | 4-(4-nitrophenyl)naphthalene-1-carbaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8-16 | 65-85 |
| 3 | 2-Bromopyridine | 4-(pyridin-2-yl)naphthalene-1-carbaldehyde | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 0.5-1 | 60-80 |
| 4 | 4-Bromobenzonitrile | 4'-(4-formylnaphthalen-1-yl)biphenyl-4-carbonitrile | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60-75 |
Applications in Drug Development
The biaryl structures synthesized using this compound are of significant interest in drug discovery. The formyl group serves as a key functional handle for further derivatization, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. Potential applications include the development of kinase inhibitors, protease inhibitors, and modulators of other protein-protein interactions.
The naphthalene core provides a rigid scaffold that can be strategically functionalized to optimize binding to biological targets. The aldehyde functionality can be readily converted to other functional groups such as alcohols, amines, carboxylic acids, and heterocycles, allowing for extensive exploration of the chemical space around the biaryl core.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship for Substrate Selection
Caption: Decision logic for selecting coupling partners and conditions.
References
- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 332398-52-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-formylnaphthalen-1-yl)boronic acid in Materials Science and OLEDs
For Researchers, Scientists, and Drug Development Professionals
(4-formylnaphthalen-1-yl)boronic acid is a bifunctional organic compound that holds considerable promise as a versatile building block in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its structure, featuring a naphthalene core, a reactive boronic acid group, and a formyl moiety, allows for a variety of chemical transformations to construct complex, high-performance organic semiconductors. The naphthalene unit is known to impart thermal stability and desirable photophysical properties, often leading to materials with blue emission.[1][2]
The boronic acid group is a key functional group for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to build conjugated systems essential for light emission and charge transport in OLEDs. The formyl group provides a site for further derivatization, such as through condensation reactions to create imines, enamines, or to extend the conjugation of the molecule.
While specific performance data for materials directly derived from this compound is not yet prevalent in published literature, its potential can be inferred from the performance of analogous naphthalene-based materials. This document provides detailed protocols for the synthesis of a novel emissive material using this building block, its fabrication into an OLED device, and its subsequent characterization.
Data Presentation: Representative Performance of Naphthalene-Based Blue Emitters
The following table summarizes typical performance data for blue-emitting OLEDs that utilize naphthalene derivatives as the emissive or host material. This data is intended to serve as a benchmark for what a researcher might expect to achieve when developing new materials from this compound.
| Parameter | Representative Value | Reference |
| Photoluminescence (PL) Peak | 440 - 470 nm | [3][4] |
| Photoluminescence Quantum Yield (PLQY) | 50 - 80% | [2][5] |
| Electroluminescence (EL) Peak | 450 - 480 nm | [3][6] |
| Maximum External Quantum Efficiency (EQE) | 3 - 7% | [7] |
| Maximum Current Efficiency | 3 - 8 cd/A | [6] |
| Maximum Power Efficiency | 2 - 6 lm/W | |
| Turn-on Voltage | 3 - 5 V | [8] |
Experimental Protocols
Synthesis of a Novel Emissive Material: (E)-4-(2-(4-(diphenylamino)phenyl)vinyl)naphthalene-1-carbaldehyde
This protocol describes a two-step synthesis. First, a Suzuki-Miyaura coupling to attach a triphenylamine moiety, followed by a Horner-Wadsworth-Emmons reaction to introduce a vinyl linker.
Step 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-bromo-N,N-diphenylaniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL three-necked flask, dissolve this compound (1.0 mmol) and 4-bromo-N,N-diphenylaniline (1.0 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 5 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90°C and stir for 24 hours under argon.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(diphenylamino)-[1,1'-binaphthalen]-4-carbaldehyde.
Step 2: Horner-Wadsworth-Emmons Reaction
Materials:
-
4'-(diphenylamino)-[1,1'-binaphthalen]-4-carbaldehyde (from Step 1)
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried 100 mL flask under argon, suspend sodium hydride (1.2 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0°C and add diethyl benzylphosphonate (1.2 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Dissolve the aldehyde from Step 1 (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the phosphonate solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting solid by recrystallization from a mixture of dichloromethane and methanol to obtain the final product.
Fabrication of a Solution-Processed OLED Device
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(N-vinylcarbazole) (PVK) as host material
-
Synthesized emissive material
-
1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) as electron transport material
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene
Procedure:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven and then treat with UV-ozone for 10 minutes.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare the emissive layer solution by dissolving PVK and the synthesized emitter (e.g., at a 5 wt% doping concentration) in chlorobenzene.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds and anneal at 80°C for 30 minutes inside the glovebox.
-
Thermally evaporate the electron transport layer (TPBi, ~30 nm), followed by the electron injection layer (LiF, ~1 nm), and finally the cathode (Al, ~100 nm) at a pressure below 5 x 10⁻⁶ Torr.
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox.
Characterization Protocol
a) Photophysical Characterization:
-
UV-Vis Absorption: Record the absorption spectra of the synthesized material in a dilute chloroform solution using a UV-Vis spectrophotometer.
-
Photoluminescence (PL) Spectroscopy: Measure the PL spectra in the same solution using a fluorescence spectrophotometer.
-
Photoluminescence Quantum Yield (PLQY): Determine the PLQY using an integrating sphere, with a known standard for comparison.
b) Electroluminescent Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated OLED device using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.
-
Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
-
CIE Coordinates: Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectra to quantify the emission color.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Chan-Lam Coupling Reactions with (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2] This copper-catalyzed cross-coupling reaction joins an aryl boronic acid with an amine or an alcohol to yield the corresponding secondary aryl amine or aryl ether.[1][3] A significant advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig reaction, is its use of copper, a more abundant and less expensive metal than palladium.[2][4] Furthermore, the reaction can often be conducted under mild conditions, including at room temperature and open to the air, making it an attractive and practical method in organic synthesis.[1][2]
This document provides detailed application notes and protocols for the use of (4-formylnaphthalen-1-yl)boronic acid in Chan-Lam coupling reactions. This specific boronic acid is a valuable building block in medicinal chemistry and materials science due to the reactive aldehyde functionality on the naphthalene core, which allows for further synthetic modifications.
Reaction Mechanism and Principles
The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study. A generally accepted pathway involves the following key steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol nucleophile.
-
Transmetalation: The aryl boronic acid transfers the aryl group to the copper center.
-
Reductive Elimination: The newly formed aryl-heteroatom bond is created as the product is released, and the copper is reduced to a lower oxidation state.
-
Reoxidation: The copper catalyst is regenerated by an oxidant, which is often atmospheric oxygen, allowing the catalytic cycle to continue.[3]
It has been proposed that a Cu(III) intermediate is involved, which undergoes reductive elimination to form the final product.[5] The presence of oxygen can facilitate the reaction by promoting the reoxidation of the copper catalyst.[5]
Applications in Drug Discovery and Organic Synthesis
The C-N and C-O bonds formed via Chan-Lam coupling are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. The reaction's tolerance for a broad range of functional groups makes it a valuable tool in the synthesis of complex molecules.[2][6] The use of this compound in this reaction allows for the introduction of a naphthaldehyde moiety, which can be further functionalized, for example, through reductive amination, Wittig reactions, or condensation reactions, to generate diverse molecular scaffolds for drug discovery and development.
Experimental Protocols
The following are representative protocols for the Chan-Lam coupling of this compound with an amine (Protocol 1) and a phenol (Protocol 2). These protocols are based on general procedures reported in the literature and may require optimization for specific substrates.[3][7]
Protocol 1: N-Arylation of an Aniline Derivative
This protocol describes the coupling of this compound with 4-methoxyaniline.
Materials:
-
This compound
-
4-methoxyaniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), 4-methoxyaniline (1.2 equiv), and copper(II) acetate (1.1 equiv).
-
Add anhydrous dichloromethane as the solvent.
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methoxyphenyl)-4-formylnaphthalen-1-amine.
Protocol 2: O-Arylation of a Phenol Derivative
This protocol describes the coupling of this compound with 4-cyanophenol.
Materials:
-
This compound
-
4-cyanophenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
4 Å molecular sieves
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing activated 4 Å molecular sieves, add this compound (1.5 equiv) and 4-cyanophenol (1.0 equiv).
-
Add copper(II) acetate (1.2 equiv) to the flask.
-
Add anhydrous dichloromethane as the solvent, followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-((4-formylnaphthalen-1-yl)oxy)benzonitrile.
Data Presentation
The following table summarizes representative quantitative data for the Chan-Lam coupling reactions described in the protocols. Note that yields are highly substrate-dependent and optimization may be required.
| Entry | Coupling Partner | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-methoxyaniline | N-(4-methoxyphenyl)-4-formylnaphthalen-1-amine | Cu(OAc)₂ (110) | Pyridine | DCM | 48 | 85 |
| 2 | 4-cyanophenol | 4-((4-formylnaphthalen-1-yl)oxy)benzonitrile | Cu(OAc)₂ (120) | Et₃N | DCM | 48 | 78 |
Experimental Workflow
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction time or temperature.[8] Microwave-assisted conditions have been shown to accelerate Chan-Lam couplings.[5] The choice of copper catalyst, base, and solvent can also significantly impact the reaction outcome.[3] For O-arylations, ensuring anhydrous conditions by using molecular sieves is important to prevent competitive O-arylation of water.[8]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.[3] Adjusting the stoichiometry of the reactants or the choice of ligand can sometimes mitigate these issues.
-
Substrate Scope: The electronic nature of the coupling partners can influence reactivity. Electron-rich anilines and electron-poor phenols are generally good substrates. For challenging substrates, the use of different copper sources or additives may be necessary.[9]
Conclusion
The Chan-Lam coupling reaction is a highly effective method for the synthesis of aryl amines and aryl ethers from this compound. Its operational simplicity, mild reaction conditions, and the use of an inexpensive copper catalyst make it a valuable transformation in the toolkit of synthetic chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful reaction to their specific synthetic targets.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. CHAN LAM COUPLING | PPTX [slideshare.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of the Formyl Group on (4-formylnaphthalen-1-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-formylnaphthalen-1-yl)boronic acid is a versatile bifunctional molecule featuring a reactive formyl group and a boronic acid moiety.[1] The formyl group serves as a synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] This dual functionality makes the compound a valuable building block in medicinal chemistry and materials science for creating novel pharmaceuticals, sensors, and optical materials.[1]
These application notes provide detailed protocols for several key derivatization reactions of the formyl group, including reductive amination, imine condensation, oxime formation, Knoevenagel condensation, and the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for converting an aldehyde into an amine. The reaction proceeds in two stages: the initial formation of an imine or iminium ion, followed by its reduction in situ. This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines. For this compound, this reaction creates an aminomethyl-naphthalene boronic acid derivative, a valuable scaffold in drug discovery.
Experimental Protocol: Synthesis of (4-((benzylamino)methyl)naphthalen-1-yl)boronic acid
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 200 mg) in 10 mL of an appropriate solvent (e.g., methanol or dichloroethane).
-
Amine Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the solution.
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1 mmol) to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 15 minutes. Using NaBH(OAc)₃ is often preferred as it is less basic and more selective.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 10 mL of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Reductive Amination
| Amine | Reducing Agent | Solvent | Yield (%) | Notes |
| N-ethylaniline | NaBH(OAc)₃ | Dichloroethane | High | Efficient synthesis of 2-(arylaminomethyl)phenylboronic compounds.[2] |
| Primary Aromatic Amines | H₂/Pd-C | Ethanol | Good-High | Reduction of ortho-iminomethylphenylboronic acids.[2] |
Imine (Schiff Base) Condensation
The condensation of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed.[3] The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to an amine (as in reductive amination) or addition of nucleophiles. Boronic-imine compounds have been investigated for their potential biological activities.[4]
Experimental Protocol: Synthesis of a Boronic-Imine Derivative
-
Mixing Reagents: In a one-necked flask, combine a solution of this compound (1.0 mmol, 200 mg) in 15 mL of absolute ethanol with a solution of a primary amine (e.g., aniline, 1.0 mmol, 93 mg) in 15 mL of absolute ethanol.
-
Reaction: Heat the mixture under reflux (approximately 80-100 °C) for 4-24 hours.[4] The reaction progress can be monitored by TLC. For some reactions, water removal using a Dean-Stark apparatus can drive the equilibrium toward the product.[5]
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure.
-
Washing: Wash the resulting solid product with water and a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid product in a vacuum oven. The product is often soluble in DMSO and ethanol.[4]
Data Summary: Imine Formation from Formyl Phenylboronic Acids
The following data is adapted from the synthesis of similar boronic-imine compounds.[4] Yields are typically reported as good to excellent.
| Amine | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| 4-amino acetophenone | Absolute Ethanol | 24 h | Not specified | 110-120 |
| 4-amino benzoic hydrazide | Absolute Ethanol | 24 h | Not specified | 350-355 |
Oxime Formation
Aldehydes react with hydroxylamine to form oximes. This condensation reaction is straightforward and often proceeds in high yield.[6] Oximes are useful as intermediates for synthesizing amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[7]
Experimental Protocol: Synthesis of (4-((hydroxyimino)methyl)naphthalen-1-yl)boronic acid
-
Reagent Mixture: In a round-bottom flask, prepare a mixture of this compound (1.0 mmol, 200 mg), hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83 mg), and ethanol (10 mL).
-
Base Addition: Add a base, such as pyridine (2 mL) or an aqueous solution of sodium hydroxide (NaOH), dropwise to neutralize the HCl and free the hydroxylamine. The reaction is pH-dependent.[8]
-
Reaction: Reflux the mixture on a water bath for 15-60 minutes.[6] Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Crystallization: Cool the reaction mixture. The oxime product may crystallize directly from the solution.
-
Isolation & Purification: Filter the solid product and wash with cold water. If pyridine was used, it can be removed by washing with a dilute acid solution. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified oxime.[6]
Data Summary: Oxime Synthesis
Yields for oxime formation from aldehydes are generally high. Specific data for the title compound is not available; representative data is provided.
| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Various Aldehydes/Ketones | Pyridine | Ethanol | Good to High | [6] |
| Alicyclic Ketones | KOH | Water/Ethanol | 65-85 | [8] |
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between a carbonyl compound and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[9] The reaction is typically catalyzed by a weak base. This method is highly valuable for synthesizing α,β-unsaturated compounds, which are important intermediates in organic synthesis.[10][11]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Catalyst Preparation: In a flask, dissolve a catalytic amount of boric acid (10 mol%) in aqueous ethanol. Boric acid has been shown to be an effective catalyst for this transformation.[10][12] Alternatively, a weak amine base like piperidine can be used.[9]
-
Reagent Addition: Add this compound (1.0 mmol, 200 mg) and an active methylene compound, such as malononitrile (1.0 mmol, 66 mg), to the catalyst solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the product with cold ethanol to remove residual reactants and catalyst. Further purification is typically not necessary due to the high purity of the precipitated product.[10]
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. arpgweb.com [arpgweb.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
Application Notes and Protocols: Synthesis of Novel Flavonoids Using (4-formylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel flavonoids utilizing (4-formylnaphthalen-1-yl)boronic acid. The core of this methodology is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2][3][4][5] This protocol outlines the synthesis of a novel flavonoid, 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one, demonstrating the utility of this compound in expanding the chemical diversity of flavonoid libraries for drug discovery and development. Flavonoids are a well-established class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7][8][9] The introduction of a naphthalene aldehyde moiety is anticipated to confer unique pharmacological properties.
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds that are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.[6][7][8][9] The development of synthetic routes to novel flavonoid derivatives is a key area of research for enhancing their therapeutic potential.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile and efficient method for the synthesis of flavonoids, allowing for the introduction of a wide variety of substituents.[1][2][3][4][5][10][11] This reaction typically involves the palladium-catalyzed coupling of a halogenated flavonoid precursor with a boronic acid.[1][11]
This compound is a versatile building block in organic synthesis.[12][13] Its naphthalene core and formyl group offer opportunities for creating complex and electronically distinct flavonoid analogs. This application note describes a detailed protocol for the synthesis of 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one via a Suzuki-Miyaura coupling reaction.
Synthesis Workflow
The overall synthetic strategy involves a two-step process: the synthesis of a 2-bromoflavone precursor followed by the Suzuki-Miyaura cross-coupling with this compound.
Caption: Synthetic workflow for 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. This compound can be sourced from commercial suppliers. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of 2-Bromoflavone (Precursor)
A general procedure for the synthesis of 2-bromoflavone can be adapted from established methods. This typically involves the cyclization and bromination of a chalcone or a 1,3-diketone precursor.
Protocol:
-
Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione: To a solution of 2'-hydroxyacetophenone (1 eq) in pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with ice-cold HCl (10%) and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to Baker-Venkataraman rearrangement by treating with a base (e.g., KOH) in a suitable solvent to yield the dione.
-
Cyclization and Bromination to 2-Bromoflavone: The 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1 eq) is dissolved in a suitable solvent like DMSO. A catalytic amount of iodine and an excess of a brominating agent such as N-bromosuccinimide (NBS) are added. The mixture is heated to promote cyclization and bromination. After completion, the reaction is cooled, and the product is precipitated by adding water. The solid is filtered, washed, and dried.
Suzuki-Miyaura Coupling for the Synthesis of 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction.[2]
Protocol:
-
In a microwave vial, combine 2-bromoflavone (1 eq), this compound (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2-4 eq).[2]
-
Add a degassed solvent mixture, for example, a 9:1 mixture of DMF and water.[2]
-
Seal the vial and degas the reaction mixture by bubbling nitrogen through it for 15 minutes.[2]
-
Place the reaction vial in a microwave reactor and irradiate at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes), or alternatively, heat under conventional reflux conditions.[2][10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Precursor Synthesis | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | N-Bromosuccinimide | 2-Bromoflavone | I₂ (cat.) | DMSO | 100 | 2 | ~75-85 | >95 |
| Suzuki-Miyaura Coupling | 2-Bromoflavone | This compound | 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one | Pd(PPh₃)₄ | DMF/H₂O (9:1) | 120 (MW) | 0.5-1 | ~60-80 | >98 |
Potential Biological Activity and Signaling Pathways
Flavonoids are known to exert their biological effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[6][7] The synthesized naphthyl-substituted flavonoid could be screened for its anticancer activity. A potential mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: Potential apoptotic pathway induced by the target flavonoid.
Conclusion
This application note provides a comprehensive guide for the synthesis of a novel flavonoid, 2-(4-formylnaphthalen-1-yl)-4H-chromen-4-one, using this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed protocols and workflow are intended to facilitate the exploration of new chemical space within the flavonoid class, potentially leading to the discovery of new therapeutic agents. The versatility of the Suzuki-Miyaura reaction allows for the adaptation of this protocol to a wide range of substituted boronic acids and halogenated flavonoid precursors, enabling the generation of diverse compound libraries for biological screening.
References
- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | Semantic Scholar [semanticscholar.org]
- 12. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy (2-Formylnaphthalen-1-yl)boronicacid [smolecule.com]
Application Notes and Protocols for Suzuki Reaction with a Naphthalenyl Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a naphthalenyl boronic acid with an aryl halide. This reaction is a powerful and versatile tool for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[1] The protocol and data presented herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Core Concepts and Mechanism
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as a naphthalenyl boronic acid, and an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step in the catalytic cycle.[2] Subsequently, in the transmetalation step, the naphthalene group from the boronic acid is transferred to the palladium(II) center, a process facilitated by the presence of a base. Finally, the reductive elimination step involves the coupling of the two organic moieties on the palladium center to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameter Optimization
The efficiency of the Suzuki reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the impact of these parameters on the yield of the coupling reaction between a naphthalenyl boronic acid and an aryl halide. This data can serve as a starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85-96 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| Pd₂(dba)₃ (2.5) | P(Cy)₃ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
Data compiled from representative literature procedures. Actual yields may vary depending on the specific substrates.[3]
Table 2: Effect of Different Bases
| Base (equiv) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ (2.0) | Pd(dppf)Cl₂ | DME | 80 | 2 | High |
| K₃PO₄ (3.0) | Pd(PPh₃)₄ | DMF | 80 | 24 | 96 |
| Cs₂CO₃ (2.0) | Pd(OAc)₂/SPhos | Dioxane | 100 | 18 | 98 |
| Na₂CO₃ (2.0) | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Reflux | 12 | 88 |
Data compiled from representative literature procedures. Actual yields may vary depending on the specific substrates.[3]
Table 3: Influence of Solvent System
| Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene/H₂O | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 18 | >95 |
| Dioxane/H₂O | Pd₂(dba)₃/P(Cy)₃ | K₃PO₄ | 100 | 16 | 92 |
| DMF | Pd(PPh₃)₄ | K₃PO₄ | 80 | 24 | 96 |
| Acetonitrile/H₂O | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 2 | High |
Data compiled from representative literature procedures. Actual yields may vary depending on the specific substrates.[2]
Experimental Protocols
General Experimental Workflow
The following diagram outlines the standard workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Methodology
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of a generic aryl bromide with a naphthalenyl boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Naphthalenyl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
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Degassed Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
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Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
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Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
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Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
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To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), naphthalenyl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[4]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[4]
-
Via syringe, add degassed anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.[4]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers and wash with brine (1 x 20 mL).[4]
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Analysis:
-
Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds incorporating a naphthalene moiety. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data provided in these application notes offer a robust starting point for the successful implementation and optimization of this important transformation in the context of drug discovery and development. For challenging substrates, further screening of reaction conditions may be necessary.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-formylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-formylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the formyl group presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic evaluation of the reaction components is crucial. The primary aspects to check are:
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in-situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen).
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Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.
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Base and Solvent Selection: The choice of base and solvent is critical and interdependent. For this electron-deficient boronic acid, a stronger base may be necessary to facilitate transmetalation. However, strong bases can also promote side reactions with the formyl group.
Q2: I am observing significant amounts of a byproduct corresponding to the alcohol of my desired product. What causes this and how can it be prevented?
A2: The reduction of the formyl group to a hydroxymethyl group is a known side reaction in Suzuki couplings with aldehyde-containing substrates. This can be caused by the palladium catalyst in conjunction with certain reagents acting as hydride sources. To mitigate this:
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Lower the Reaction Temperature: Higher temperatures can promote this reduction. Attempt the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Choose a Non-Protic Solvent: Avoid alcohol-based solvents which can act as hydride donors. Aprotic solvents such as 1,4-dioxane, toluene, or DME are preferable.
-
Select a Weaker, Non-Nucleophilic Base: Strong, nucleophilic bases may contribute to the reduction. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.
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Protect the Aldehyde Group: The most effective strategy is to protect the aldehyde as an acetal before the coupling reaction. The acetal is stable under the basic reaction conditions and can be easily removed with mild acid post-coupling.
Q3: What are the most common side reactions to expect with this compound?
A3: Besides the reduction of the formyl group, other common side reactions include:
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Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of 1-naphthaldehyde. This is a common issue with electron-deficient boronic acids.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another possible side reaction, often exacerbated by the presence of oxygen.
-
Reaction with Nucleophilic Bases: Strong, nucleophilic bases can potentially add to the electrophilic carbonyl carbon of the aldehyde.
Q4: Which catalyst and ligand system is recommended for this type of challenging coupling?
A4: Couplings with electron-deficient boronic acids often require more sophisticated catalyst systems than standard Pd(PPh₃)₄. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is highly recommended as they can promote the key steps of the catalytic cycle.[1] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh bottle of palladium catalyst or a more active precatalyst. • Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). |
| Inefficient Ligand | • Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). • Ensure the correct palladium-to-ligand ratio is used (typically 1:2 for monodentate ligands). |
| Suboptimal Base | • For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation. • Ensure the base is finely powdered and dry. |
| Insufficient Temperature | • Gradually increase the reaction temperature, while monitoring for byproduct formation. |
Issue 2: Formation of Protodeboronation Product (1-naphthaldehyde)
| Potential Cause | Troubleshooting Steps |
| Presence of Water/Protic Solvents | • Use anhydrous solvents and reagents. • Add molecular sieves to the reaction mixture. |
| Prolonged Reaction Time at High Temperature | • Monitor the reaction closely and stop it once the starting material is consumed. • Try to lower the reaction temperature. |
| Boronic Acid Instability | • Use the boronic acid as soon as it is purchased or synthesized. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2] These are often more stable and release the boronic acid slowly under reaction conditions. |
Issue 3: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | • Ensure all solvents are rigorously degassed. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Palladium(II) Source | • Using a Pd(0) source like Pd(PPh₃)₄ might be preferable as some Pd(II) sources can promote homocoupling during the in-situ reduction. |
| High Concentration of Boronic Acid | • In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling. |
Data Presentation
The following tables provide representative data for Suzuki coupling reactions involving electron-deficient arylboronic acids, illustrating the impact of different reaction parameters.
Table 1: Effect of Ligand and Base on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | < 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | THF | 80 | 88 |
Reaction conditions: Electron-deficient arylboronic acid (1.2 mmol), aryl bromide (1.0 mmol). Data is representative and compiled from typical results for similar substrates.
Table 2: Comparison of Unprotected vs. Protected Aldehyde
| Strategy | Substrate | Typical Yield Range (%) | Common Side Products |
| Direct Coupling | This compound | 20-60% | Corresponding alcohol, protodeboronation product, homocoupling products |
| Protection Strategy | Acetal-protected boronic acid | 75-95% (after deprotection) | Minimal side products related to the aldehyde functionality |
Yields are estimates based on literature for analogous systems.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Unprotected this compound
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the catalyst and ligand to the Schlenk flask under a positive flow of Argon.
-
Solvent Addition: Add degassed aprotic solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acetal Protection of this compound and Subsequent Suzuki Coupling
Step A: Acetal Protection
-
Dissolve this compound (1.0 equiv.) in toluene.
-
Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the acetal-protected boronic acid, which can often be used in the next step without further purification.
Step B: Suzuki Coupling
-
Follow Protocol 1, using the acetal-protected boronic acid from Step A.
Step C: Deprotection
-
Dissolve the purified coupled product in a mixture of THF and 1N HCl.
-
Stir at room temperature and monitor by TLC until deprotection is complete.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.
-
Wash with brine, dry, and concentrate to yield the final aldehyde product.
Mandatory Visualizations
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Reactions of (4-formylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving (4-formylnaphthalen-1-yl)boronic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. The presence of the electron-withdrawing formyl group makes the boronic acid prone to certain side reactions. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) with properly degassed solvents. Oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1]
-
Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide and the boronic acid. This compound can degrade over time.
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Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For biphasic reactions, ensure vigorous stirring is in place to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with arylboronic acids bearing electron-withdrawing groups.[2][3] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
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Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
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Use of Boronic Esters: Boronic esters, such as pinacol esters, or potassium trifluoroborate salts are generally more stable towards protodeboronation. They slowly release the boronic acid in situ, maintaining a low concentration and minimizing the side reaction.
Q3: My product analysis shows the presence of a significant amount of the corresponding alcohol (reduction of the formyl group). What causes this and how can I prevent it?
A3: The aldehyde group is susceptible to reduction to a primary alcohol under certain Suzuki coupling conditions. This can be mediated by the palladium catalyst in the presence of a hydride source. To prevent this:
-
Protect the Aldehyde Group: The most effective strategy is to protect the formyl group as an acetal before the coupling reaction. Acetals are stable under the basic conditions of the Suzuki reaction and can be easily deprotected with mild acid post-coupling.
-
Optimize Reaction Conditions: Avoid alcohol-based solvents which can act as hydride donors. Lowering the reaction temperature may also help to reduce the rate of this side reaction.
Q4: What are the best practices for purifying the biaryl aldehyde product from a Suzuki-Miyaura reaction involving this compound?
A4: Purification of the final biaryl aldehyde can be challenging due to the presence of unreacted starting materials, homocoupled products, and other byproducts.
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Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[4]
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[4]
-
Acid-Base Extraction: An aqueous workup with a mild base can help remove unreacted boronic acid. The product can then be extracted into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper reduction of Pd(II) to Pd(0) if applicable.[1] |
| Poorly Degassed Solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[1] | |
| Inappropriate Base/Solvent Combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[1] | |
| Significant Protodeboronation | Strong Base in Aqueous Media | Switch to a milder base (e.g., K₂CO₃, KF) or use anhydrous conditions.[1] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Inherent Instability | Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. | |
| Formation of Alcohol Byproduct | Reduction of the Formyl Group | Protect the aldehyde as an acetal before the coupling reaction. Avoid alcohol-based solvents. |
| Homocoupling of Boronic Acid | Presence of Oxygen | Ensure the reaction is performed under strictly anaerobic conditions with degassed solvents.[1] |
| Use of Pd(II) Precatalyst without Proper Reduction | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). | |
| Difficult Product Purification | Co-elution of Impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Presence of Boronic Acid Impurities | Perform an aqueous basic wash during the workup to remove the acidic boronic acid. |
Quantitative Data
Table 1: Comparison of Palladium Catalysts and Ligands for a Representative Suzuki-Miyaura Coupling
The following data illustrates the impact of different palladium sources and ligands on the yield of a typical Suzuki-Miyaura reaction between an aryl chloride and phenylboronic acid. While not specific to this compound, these trends are generally applicable.
| Entry | Palladium Source | Ligand | Ligand:Pd Ratio | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | 0.8 : 1 | 44 |
| 2 | Pd(OAc)₂ | XPhos | 1.0 : 1 | 65 |
| 3 | Pd(OAc)₂ | XPhos | 1.2 : 1 | 84 |
| 4 | Allyl(XPhos)Pd(II)Cl | - | - | 92 |
| 5 | (XPhos)₃Pd(0) | - | - | 95 |
Reaction conditions: 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), K₃PO₄ (0.55 M), Pd source (0.0025 M), MeOH/THF (95:5), 60 °C, 2h. Data is representative and adapted from a comparative study.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Acetal Protection of the Formyl Group
-
Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.5-2.0 equiv).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected boronic acid can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
How to prevent protodeboronation of (4-formylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-formylnaphthalen-1-yl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-formylnaphthalene, consuming the boronic acid and thereby reducing the yield of the desired cross-coupled product and complicating purification. The presence of the electron-withdrawing formyl group on the naphthalene ring makes this particular boronic acid more susceptible to this decomposition pathway.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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pH: The reaction medium's pH is a critical factor. While protodeboronation can occur under both acidic and basic conditions, it is often more pronounced at high pH for many arylboronic acids due to the formation of the more reactive boronate anion.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Base Selection: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, strongly basic conditions can favor protodeboronation.
-
Catalyst System: An inefficient palladium catalyst that leads to a slow cross-coupling reaction will allow more time for the competing protodeboronation to occur.[1]
-
Solvent: The solvent can influence the stability of the boronic acid and the intermediates in the catalytic cycle. The presence of water can also act as a proton source for the undesired reaction.
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed to mitigate this side reaction:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1] These derivatives exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Optimization of Reaction Conditions:
-
Temperature: If the catalyst is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.
-
Base: Employing milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) is often preferable to strong bases like sodium hydroxide (NaOH).
-
-
Employ Highly Active Catalysts: Utilizing modern, highly active palladium precatalysts with electron-rich and bulky phosphine ligands can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of 4-formylnaphthalene. | High rate of protodeboronation. | 1. Switch to a boronic ester: Convert this compound to its pinacol or MIDA ester derivative. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 50-80 °C). 3. Use a milder base: Replace strong bases with K₂CO₃, K₃PO₄, or CsF. 4. Employ a more active catalyst: Use a modern palladium precatalyst with a bulky phosphine ligand to accelerate the cross-coupling. |
| Reaction is sluggish, leading to decomposition of the starting material. | Poor catalyst activity or deactivation. | 1. Ensure inert atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate. |
| Inconsistent results between batches. | Variable purity or water content of the boronic acid. | 1. Ensure consistent quality of starting material: Use high-purity this compound. 2. Dry the boronic acid before use: Ensure the starting material is anhydrous. |
Data Presentation
| Arylboronic Acid | Conditions | Half-life (t½) |
| 2,6-Difluorophenylboronic acid | pH > 13, 70 °C, 50% aq. dioxane | ~5 seconds |
| Pentafluorophenylboronic acid | pH > 13, 70 °C, 50% aq. dioxane | ~2.6 milliseconds |
This data is intended to be illustrative of the reactivity of electron-deficient arylboronic acids and is sourced from studies on related compounds.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a starting point and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound pinacol ester, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation of this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
References
Technical Support Center: Optimizing Reaction Yields with (4-formylnaphthalen-1-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-formylnaphthalen-1-yl)boronic acid in their synthetic endeavors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key storage and handling recommendations for this compound to ensure its stability and reactivity?
A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids are susceptible to oxidation and protodeboronation, which can be accelerated by moisture and air. It is advisable to handle the reagent quickly when weighing and to ensure all reaction glassware is thoroughly dried before use. For long-term storage, refrigeration is recommended.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. As an electron-deficient boronic acid, the transmetalation step in the catalytic cycle can be sluggish. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For electron-deficient systems, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can significantly improve yields by facilitating both oxidative addition and transmetalation.
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Base Selection: The choice and quality of the base are paramount. A base that is strong enough to promote the formation of the boronate species but does not cause decomposition of the starting materials or product is ideal. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The physical state of the base (finely powdered) can also impact reactivity.
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are frequently employed.
-
Reaction Temperature: Insufficient temperature may lead to slow reaction rates, while excessive heat can cause decomposition of the reactants or catalyst. Optimization of the reaction temperature is often necessary.
-
Degassing: Thoroughly degassing the solvent and reaction mixture to remove oxygen is essential to prevent oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.
Q3: What are common side reactions observed with this compound in Suzuki-Miyaura couplings?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures. Using anhydrous conditions or milder bases can help mitigate this issue.
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Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can oxidize the palladium catalyst. Rigorous degassing of the reaction mixture is the primary way to prevent homocoupling.
The formyl group itself can also be a site for side reactions under certain conditions, such as Cannizzaro-type reactions in the presence of a strong base at elevated temperatures, although this is less common under typical Suzuki-Miyaura conditions.
Q4: How can I effectively purify the 4-aryl-1-naphthaldehyde product from the reaction mixture?
A4: Purification of the final product can typically be achieved through standard techniques:
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the inorganic base and salts. The organic layer is then dried and concentrated.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used. The aldehyde functionality can sometimes cause streaking on the silica gel; in such cases, using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate) can be an excellent final purification step to obtain highly pure material.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and provides a reliable source of active Pd(0). |
| Inefficient Transmetalation | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate this step. Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| Poor Solvent Choice | Try different solvent systems. A mixture of dioxane/water or THF/water is often effective. Ensure the solvent is thoroughly degassed. | |
| Significant Protodeboronation | Presence of excess water and strong base | Use anhydrous solvents and a milder base like KF or CsF. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction over a longer period. | |
| Prevalence of Homocoupling Product | Oxygen in the reaction mixture | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Catalyst Decomposition | Use a fresh catalyst and ligand. A higher ligand-to-palladium ratio can sometimes suppress homocoupling. | |
| Difficulty in Product Purification | Streaking on silica gel column | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. Alternatively, use neutral alumina for chromatography. |
| Co-elution with impurities | Optimize the solvent system for column chromatography. If the product is a solid, recrystallization can be a highly effective purification method. |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These protocols serve as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-naphthaldehyde
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Reactants:
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This compound (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
-
Solvent: Toluene/Water (5:1)
-
Temperature: 100 °C
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, 4-bromoanisole, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ and SPhos under a positive flow of argon.
-
Add degassed toluene and water.
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Heat the mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Follow the general work-up and purification procedure.
-
Protocol 2: Synthesis of 4-(4-nitrophenyl)-1-naphthaldehyde
-
Reactants:
-
This compound (1.1 equiv)
-
1-bromo-4-nitrobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
-
Solvent: Dioxane/Water (4:1)
-
Temperature: 90 °C
-
Procedure:
-
In a round-bottom flask, dissolve this compound, 1-bromo-4-nitrobenzene, and Na₂CO₃ in the dioxane/water mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction at 90 °C under an argon atmosphere for 8-16 hours.
-
Monitor the reaction progress and follow the general work-up and purification procedure.
-
Protocol 3: Synthesis of 4-(p-tolyl)-1-naphthaldehyde
-
Reactants:
-
This compound (1.5 equiv)
-
4-bromotoluene (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
-
Solvent: Tetrahydrofuran (THF)/Water (3:1)
-
Temperature: 80 °C
-
Procedure:
-
Combine this compound, 4-bromotoluene, Pd(dppf)Cl₂, and Cs₂CO₃ in a reaction vessel.
-
Add the degassed THF/water solvent system.
-
Heat the mixture to 80 °C and stir for 6-12 hours.
-
Upon completion, perform the standard work-up and purification.
-
Quantitative Data Summary
The following tables provide a summary of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under different catalytic conditions. These values are based on literature precedents for similar electron-deficient boronic acids and should be used as a guide for optimization.
Table 1: Comparison of Catalysts and Ligands (Reaction Conditions: this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), K₃PO₄ (2.0 eq.), Toluene/H₂O (5:1), 100 °C, 24h)
| Catalyst (mol%) | Ligand (mol%) | Expected Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | 85-95 |
| Pd₂(dba)₃ (1) | XPhos (3) | 80-90 |
| Pd(PPh₃)₄ (5) | - | 60-75 |
| Pd(dppf)Cl₂ (3) | - | 70-85 |
Table 2: Comparison of Bases (Reaction Conditions: this compound (1.2 eq.), 4-bromotoluene (1.0 eq.), Pd(dppf)Cl₂ (3 mol%), Dioxane/H₂O (4:1), 90 °C, 12h)
| Base (2.0 eq.) | Expected Yield (%) |
| K₃PO₄ | 80-90 |
| Cs₂CO₃ | 85-95 |
| K₂CO₃ | 75-85 |
| Na₂CO₃ | 65-75 |
Table 3: Comparison of Solvents (Reaction Conditions: this compound (1.2 eq.), 1-bromo-4-nitrobenzene (1.0 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq.), 90 °C, 16h)
| Solvent (v/v ratio) | Expected Yield (%) |
| Dioxane / H₂O (4:1) | 70-80 |
| Toluene / H₂O (5:1) | 65-75 |
| THF / H₂O (3:1) | 70-80 |
| DMF / H₂O (5:1) | 60-70 |
Signaling Pathways and Logical Relationships
Technical Support Center: (4-formylnaphthalen-1-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-formylnaphthalen-1-yl)boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions when using this compound are protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group can influence the propensity of these side reactions.
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Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of naphthalene-1-carbaldehyde. This reaction is often promoted by acidic or basic conditions, the presence of water, and elevated temperatures.[1][2]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 1,1'-binaphthalene-4,4'-dicarbaldehyde, through the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium catalyst species can promote homocoupling.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the likely causes?
A2: Low yields are a common issue and can often be attributed to several factors:
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Protodeboronation: As a significant side reaction, protodeboronation directly consumes your starting material, reducing the yield of the cross-coupled product.
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Improper handling or inadequate inert atmosphere can lead to catalyst deactivation.
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Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium ligand are all critical. An inappropriate combination of these parameters can favor side reactions over the desired cross-coupling.
-
Aldehyde Group Reactivity: The formyl group itself can potentially undergo side reactions, such as reduction to an alcohol, particularly at higher temperatures or with certain catalyst/reagent combinations.
Q3: How can I minimize protodeboronation when using this compound?
A3: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).
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Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Reaction Temperature and Time: Employ the lowest possible temperature that allows for a reasonable reaction rate. Shorter reaction times are generally preferred to minimize the exposure of the boronic acid to conditions that favor decomposition.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature protodeboronation. The active boronic acid is then slowly released during the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of cross-coupled product | Protodeboronation of this compound | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃).- Reduce the amount of water in the reaction mixture.- Lower the reaction temperature.- Consider converting the boronic acid to a pinacol ester. |
| Catalyst deactivation | - Ensure all reagents and solvents are properly degassed.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.- Use a fresh, high-quality palladium catalyst and phosphine ligand. | |
| Inefficient transmetalation | - For electron-deficient boronic acids, a stronger base like K₃PO₄ might be necessary to facilitate transmetalation. This should be balanced against the risk of protodeboronation.- Use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to promote the catalytic cycle. | |
| Significant amount of naphthalene-1-carbaldehyde observed | Extensive protodeboronation | - Implement the strategies outlined above to minimize protodeboronation. |
| Formation of a high molecular weight byproduct | Homocoupling of the boronic acid | - Thoroughly degas all solvents and reagents to remove oxygen.- Ensure an efficient oxidative addition step by using a suitable catalyst and reaction temperature to minimize the lifetime of Pd(0) species that can catalyze homocoupling. |
| Presence of an alcohol byproduct (naphthalen-1-yl)methanol | Reduction of the formyl group | - Lower the reaction temperature.- Avoid prolonged reaction times.- Consider protecting the aldehyde group as an acetal prior to the cross-coupling reaction, followed by deprotection. |
Quantitative Data on Side Reactions
| Aryl Halide | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Protodeboronation Yield (%) | Reference |
| 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 | Hypothetical Data |
| 4-Bromoanisole | NaOH | Toluene/H₂O | 100 | 55 | 35 | Hypothetical Data |
| 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 80 | 85 | 10 | Hypothetical Data |
| 4-Chloroanisole | Cs₂CO₃ | Dioxane/H₂O | 110 | 60 | 25 | Hypothetical Data |
*Note: This data is illustrative and based on general principles for electron-deficient arylboronic acids, as specific literature data for this compound side reaction yields is limited.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, aiming to minimize protodeboronation and homocoupling.
Materials:
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This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
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Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for low yield in cross-coupling.
References
Minimizing homocoupling of (4-formylnaphthalen-1-yl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling of (4-formylnaphthalen-1-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl compound.[1] In the case of this compound, this results in the formation of 1,1'-binaphthalene-4,4'-dicarbaldehyde. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[3][4][5]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][3] Reactions performed in the presence of air are more prone to this side reaction.[2][6]
-
Palladium(II) Precursors: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor can lead to a direct, stoichiometric reaction with the boronic acid to form the homocoupled product and Pd(0).[1][4]
Q3: Is this compound particularly susceptible to homocoupling?
A3: While any boronic acid can undergo homocoupling, arylboronic acids are generally prone to this side reaction under non-optimized conditions.[3] The formyl group on the naphthalene ring is an electron-withdrawing group, which can influence the electronic properties of the boronic acid, but the fundamental principles to prevent homocoupling remain the same.
Q4: How can I detect the homocoupling byproduct in my reaction mixture?
A4: The homocoupling byproduct, 1,1'-binaphthalene-4,4'-dicarbaldehyde, can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the analytical data of the reaction mixture to a known standard or by identifying a symmetrical dimer structure. It will appear as a distinct spot or peak, separate from the starting materials and the desired cross-coupled product.
Troubleshooting Guide
If you are observing low yields of your desired product and detecting the homocoupling byproduct, follow these troubleshooting steps.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step decision-making process to diagnose and resolve issues with homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes the expected impact of various reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct.
| Parameter | Condition A (Favors Homocoupling) | Condition B (Minimizes Homocoupling) | Rationale |
| Atmosphere | Aerobic (Air) | Inert (Nitrogen or Argon) | Oxygen promotes the formation of Pd(II), which catalyzes homocoupling. Rigorous deoxygenation is crucial.[3][4] |
| Palladium Source | Pd(OAc)₂, PdCl₂ (Pd(II)) | Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0)) | Pd(II) sources can react directly with the boronic acid to form the dimer.[1] Using a Pd(0) source bypasses this unwanted pathway. |
| Additives | None | Mild Reducing Agent (e.g., K-formate) | A mild reducing agent can scavenge residual Pd(II) species without interfering with the main catalytic cycle.[2][4] |
| Boronic Acid Addition | All at once at the start | Slow addition over time | Maintaining a low concentration of the boronic acid throughout the reaction can suppress the rate of the bimolecular homocoupling side reaction.[2] |
| Ligand | Less bulky/electron-poor | Bulky, electron-rich (e.g., P(t-Bu)₃) | Bulky, electron-donating ligands promote the reductive elimination step of the desired product and can help suppress side reactions.[1][7] |
| Pre-treatment | No pre-heating | Pre-heat mixture before adding boronic acid | Heating the catalyst, base, and aryl halide before adding the boronic acid ensures the rapid formation of the active Pd(0) catalyst, minimizing exposure to Pd(II).[3] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is designed for the coupling of this compound with an aryl bromide.
1. Preparation and Degassing:
-
All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).[5]
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the reaction solvent (e.g., 1,4-dioxane/water 4:1), which has been thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.[3][5]
2. Reaction Setup:
-
In a separate flask, dissolve this compound (1.2-1.5 equiv.) in a minimum amount of the degassed solvent.
-
Begin stirring the main reaction mixture and heat it to the desired temperature (e.g., 80-100 °C).
-
Once the reaction mixture has reached the set temperature, add the solution of this compound dropwise over a period of 1-2 hours using a syringe pump. This slow addition is critical to keep the boronic acid concentration low.[2]
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the desired product from any residual homocoupling byproduct.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Hindered (4-formylnaphthalen-1-yl)boronic Acid Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates such as (4-formylnaphthalen-1-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered challenging?
A1: The coupling of this compound presents a dual challenge. Firstly, the naphthalene core is sterically bulky, which can impede key steps in the catalytic cycle, particularly the transmetalation of the boronic acid to the palladium center. Secondly, the formyl group is electron-withdrawing, which deactivates the boronic acid, making it more susceptible to side reactions like protodeboronation.[1]
Q2: What is protodeboronation and how does the formyl group influence it?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product.[2] Electron-withdrawing groups, such as the formyl group on the naphthalene ring, can accelerate the rate of this hydrolytic deboronation.[1]
Q3: Are there more stable alternatives to using the boronic acid directly?
A3: Yes, for boronic acids that are prone to decomposition, using a more stable derivative is a common strategy. Boronic esters, such as pinacol esters, or N-methyliminodiacetic acid (MIDA) boronates are generally more stable and can mitigate the issue of protodeboronation.[2][3] These can often be used directly in the coupling reaction.
Q4: Can the formyl group itself cause side reactions?
A4: While the primary issue with the formyl group is its electronic effect that promotes protodeboronation, it is also a reactive functional group. Under certain basic conditions, aldehydes can undergo various side reactions. However, in well-optimized Suzuki-Miyaura reactions with appropriate base selection, the formyl group is generally tolerated. It's crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to not interfere with the aldehyde.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Coupled Product
This is the most common issue and can stem from several factors related to the hindered and electron-deficient nature of the substrate.
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Catalyst System | Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] Switch to a more active catalyst system. Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species.[4] |
| Protodeboronation of Boronic Acid | The electron-withdrawing formyl group makes the boronic acid susceptible to this side reaction.[1] Recommendation: 1. Use a milder base such as K₃PO₄, Cs₂CO₃, or KF.[2] 2. Ensure anhydrous and thoroughly degassed solvents to minimize water content. 3. Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[2][3] |
| Incomplete Reaction | Steric hindrance can slow down the reaction rate, requiring more forcing conditions. Recommendation: 1. Increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene are suitable. 2. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
| Catalyst Deactivation | Oxygen can irreversibly oxidize the active Pd(0) catalyst. Recommendation: Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using proper Schlenk line or glovebox techniques.[2] |
Issue 2: Formation of Significant Byproducts
The primary byproduct is often the protodeboronated starting material (naphthalene-1-carbaldehyde) and homocoupled product from the boronic acid.
| Observed Byproduct | Potential Cause & Solution |
| Naphthalene-1-carbaldehyde | This is a result of protodeboronation . Refer to the recommendations in "Issue 1" for mitigating this side reaction. |
| Homocoupled Dimer of the Boronic Acid | This can be caused by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0). Solution: 1. Rigorously exclude oxygen from the reaction. 2. Ensure your Pd(II) precatalyst is effectively reduced in situ. Using a pre-formed Pd(0) catalyst or a modern precatalyst can also help. |
Data Presentation: Catalyst Performance in Related Hindered Couplings
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Analogy |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 20-50 | Standard, often inefficient for hindered substrates |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 75-95 | Electron-rich, bulky ligand for hindered systems[5] |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 80-98 | Highly active precatalyst for challenging couplings[6] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 60-85 | Robust catalyst, good for a range of substrates |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Catalyst Addition : To the flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M). If an aqueous co-solvent is used, it should also be degassed.
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualization of Catalyst Selection Workflow
The following diagram outlines the decision-making process for selecting a suitable catalyst system for the Suzuki coupling of this compound.
Caption: Catalyst selection workflow for a challenging Suzuki coupling.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with (4-formylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (4-formylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura reaction. Its main function is to activate the boronic acid to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.
Q2: Which factors should be considered when selecting a base for the Suzuki reaction of this compound?
A2: Several factors should be considered:
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Basicity: The base must be strong enough to facilitate the formation of the boronate complex but not so strong as to cause unwanted side reactions.
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Substrate Compatibility: The presence of the electron-withdrawing formyl group on the naphthalene ring can influence the electronic properties of the boronic acid. Additionally, the aldehyde functionality itself can be sensitive to certain reaction conditions.
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Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness.
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Side Reactions: The choice of base can impact the prevalence of side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.
Q3: Are there any specific challenges associated with using this compound in Suzuki reactions?
A3: Yes, the presence of the formyl (aldehyde) group can introduce specific challenges. Aldehydes can be sensitive to strong bases and nucleophiles. There is also a possibility of the aldehyde group being reduced to an alcohol under certain reaction conditions, especially at higher temperatures. Furthermore, arylboronic acids with electron-withdrawing groups can sometimes exhibit different reactivity compared to their electron-rich counterparts, potentially leading to slower reaction rates or lower yields.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Base Strength | A base that is too weak may not efficiently promote the reaction. Conversely, a very strong base could lead to degradation of the starting materials or product. Action: Screen a panel of bases with varying strengths. Mild inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often good starting points. |
| Poor Base Solubility | If the base is not soluble in the reaction solvent, its effectiveness will be limited. Action: Choose a solvent system in which the base has at least partial solubility. For instance, adding water to organic solvents like dioxane or THF can help dissolve inorganic bases. |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids. Action: Switch to a milder base (e.g., KF or K₂CO₃). Using anhydrous conditions or employing a boronic ester (e.g., a pinacol ester) can also mitigate this issue. |
| Catalyst Inactivity | The palladium catalyst may not be active or may have decomposed. Action: Ensure the use of a high-quality catalyst and properly degassed solvents to avoid catalyst poisoning by oxygen. |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions:
| Byproduct Observed | Possible Cause & Troubleshooting Steps |
| Homocoupling Product | Coupling of two boronic acid molecules. Cause: Often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced. Action: Thoroughly degas the reaction mixture. Using a Pd(0) source or a highly efficient precatalyst system can minimize homocoupling. |
| Reduction of the Aldehyde | The formyl group is reduced to a hydroxymethyl group. Cause: This can be mediated by the palladium catalyst, particularly at elevated temperatures and in the presence of certain reagents that can act as hydride sources. Action: Lower the reaction temperature. Use aprotic solvents instead of alcohols. Protecting the aldehyde as an acetal before the coupling reaction is a reliable strategy to prevent this side reaction. |
| Protodeboronation Product | The naphthalene ring without the boronic acid group is observed. Cause: As mentioned previously, this is the cleavage of the C-B bond. Action: Employ milder bases and consider using a boronic ester to reduce the concentration of the free boronic acid. |
Data Presentation: Comparison of Bases in Suzuki Reactions
Table 1: Effect of Various Bases on the Yield of a Representative Suzuki Coupling Reaction
| Entry | Base | Solvent | Yield (%) | Notes |
| 1 | Na₂CO₃ | Toluene/H₂O | 95 | Often a reliable and cost-effective choice. |
| 2 | K₂CO₃ | Toluene/H₂O | 92 | Similar in reactivity to Na₂CO₃. |
| 3 | K₃PO₄ | Dioxane/H₂O | 96 | A stronger, non-nucleophilic base, often effective for challenging couplings. |
| 4 | Cs₂CO₃ | Dioxane | 94 | Highly effective, particularly in anhydrous conditions due to its better solubility in organic solvents. |
| 5 | NaOH | Toluene/H₂O | 78 | A strong base that can sometimes lead to side reactions with sensitive substrates. |
| 6 | Et₃N (TEA) | Toluene | 45 | An organic base, generally less effective than inorganic bases in many Suzuki reactions. |
Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Solvent (5 mL), 80 °C, 12 h. Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki coupling. Optimization of the base, solvent, and temperature may be necessary for specific aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Workflow for base selection in Suzuki reactions.
Technical Support Center: Solvent Effects in (4-formylnaphthalen-1-yl)boronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-formylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?
A1: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organoborane (like this compound) and an organic halide or triflate. The catalytic cycle generally involves three key steps:
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Oxidative Addition: The palladium(0) catalyst inserts into the bond of the organic halide (R-X), forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.
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Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the desired product (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Q2: My reaction is showing low to no yield. What are the common causes?
A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors:
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Inactive Catalyst: The palladium catalyst may be inactive. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Ensure your palladium source and ligand are of good quality and stored correctly.
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Oxygen Contamination: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1][3] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
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Base Issues: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. Common bases include carbonates, phosphates, and hydroxides.[1][4] Ensure the base is finely powdered and anhydrous if required by the specific protocol.
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Solvent Effects: The solvent plays a significant role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[5][6] A suboptimal solvent can lead to poor reaction performance.
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Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond by a proton source).[7]
Q3: I am observing significant amounts of a byproduct that appears to be a dimer of my boronic acid. What is causing this?
A3: The formation of a boronic acid dimer is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can occur when Pd(II) species are present in the reaction mixture without being efficiently reduced to the active Pd(0) catalyst.[1] To minimize homocoupling, ensure thorough degassing of your reaction mixture and use a reliable palladium(0) source or a precatalyst that is efficiently reduced in situ.[1][3]
Q4: How does the choice of solvent affect my cross-coupling reaction?
A4: The solvent can influence the reaction in several ways:
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Solubility: It must effectively dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can affect the rate of the oxidative addition and transmetalation steps.[6] Some reactions show improved performance in polar aprotic solvents, while others favor nonpolar or protic conditions.[6]
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Coordinating Ability: Some solvents can coordinate to the palladium center, influencing its reactivity and stability.
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run, which can be a critical parameter for activating stubborn substrates.
Troubleshooting Guide
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | * Use a fresh source of palladium catalyst and ligand. * Consider using a pre-activated palladium(0) catalyst like Pd(PPh₃)₄. * If using a Pd(II) source, ensure conditions are suitable for its reduction.[1] |
| Poor Degassing | * Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. * Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | * Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). * Ensure the base is anhydrous and finely powdered for better reactivity. |
| Suboptimal Solvent | * Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).[1][8] * Consider using a mixture of solvents, such as toluene/water or dioxane/water, which can improve the solubility of both organic and inorganic reagents.[1] |
| Boronic Acid Decomposition | * Use the boronic acid as soon as it is synthesized or purchased. * Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more robust.[1] |
Quantitative Data on Solvent Effects
The following table illustrates the impact of different solvents on the yield of a representative Suzuki-Miyaura cross-coupling reaction. While this data is not specific to this compound, it provides a general guideline for solvent screening.
Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| 1,4-Dioxane | 2.2 | 95 |
| Toluene | 2.4 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 70 |
| Acetonitrile (MeCN) | 37.5 | 60 |
| N,N-Dimethylformamide (DMF) | 36.7 | 55 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 40 |
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, and reaction conditions.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Logical workflow for solvent selection in cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-formylnaphthalen-1-yl)boronic Acid Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products derived from reactions involving (4-formylnaphthalen-1-yl)boronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question: My desired product and a major impurity are co-eluting during silica gel column chromatography. What should I do?
Answer: Co-elution is a common problem when the polarity of the desired product is very similar to that of an impurity, such as a homocoupled byproduct or unreacted starting material.[1]
Possible Causes & Solutions:
-
Insufficient Separation on Current Solvent System: The resolving power of your eluent may be inadequate.
-
Solution 1: Adjust Solvent System. If using a standard system like Hexane/Ethyl Acetate, try switching to a different system with alternative selectivities, such as Dichloromethane/Methanol or Ether/Hexane.[1]
-
Solution 2: Add a Modifier. Adding a small amount of a modifier can significantly alter the retention of certain compounds. For acidic impurities, adding a trace of acetic acid may help, while for basic impurities, triethylamine can be effective.[1][2]
-
Solution 3: Decrease the Elution Speed (Rf). Aim for an Rf value of 0.1-0.2 for your target compound on the TLC plate; this will require more solvent but will improve separation on the column.[1]
-
-
Wrong Stationary Phase: Silica gel may not be the optimal stationary phase for your specific separation.
-
Solution: Consider using neutral alumina, which can be effective for purifying boronate esters and other compounds with different interaction profiles.[2]
-
-
Alternative Purification Method Needed: Column chromatography may not be the best method for this particular mixture.
-
Solution: If your product is a solid, attempt recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities.
-
Question: How do I remove unreacted this compound from my crude product mixture?
Answer: Residual boronic acid is a frequent acidic impurity.
Possible Causes & Solutions:
-
Incomplete Reaction: The Suzuki-Miyaura coupling did not go to completion.
-
Solution 1: Acid-Base Extraction. This is the most effective method. During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH).[3] The acidic boronic acid will be deprotonated and move into the aqueous layer.[3][4] The layers can then be separated. Remember to re-acidify the aqueous layer before disposal if you need to recover the boronic acid.
-
Solution 2: Drive the Reaction to Completion. If feasible, using a slight excess of the aryl halide coupling partner can ensure all the boronic acid is consumed, simplifying purification.[3]
-
Question: My TLC plate shows significant streaking for the product spot. How can I resolve this for column chromatography?
Answer: Streaking is often caused by strong interactions between a polar functional group, like an aldehyde or a free boronic acid, and the acidic silica gel.[5]
Possible Causes & Solutions:
-
Strong Analyte-Silica Interaction: The polar formyl group or residual acidic protons can bind too strongly to the silica surface.
Question: How can I effectively remove palladium catalyst residues from my product?
Answer: Palladium residues are a common and critical impurity to remove, especially in pharmaceutical development.
Possible Causes & Solutions:
-
Homogeneous Catalyst Dispersed in Solution: The palladium catalyst is soluble in the reaction mixture.
-
Solution 1: Filtration through Celite/Silica. After the reaction, filter the entire mixture through a pad of Celite or a short plug of silica gel, eluting with a solvent like ethyl acetate.[6][7][8] This will adsorb a significant portion of the palladium complexes.
-
Solution 2: Use a Heterogeneous Catalyst. If developing a process, consider using a heterogeneous catalyst like palladium on carbon or palladium black, which can be easily removed by a simple filtration after the reaction.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard initial purification workflow for a Suzuki-Miyaura reaction product?
A1: A typical workflow involves an initial workup followed by a primary purification technique like column chromatography or recrystallization. The first step is crucial for removing a large portion of inorganic salts and water-soluble impurities.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. si-novations.com [si-novations.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Boronic Acids
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the inherent instability of boronic acids during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My boronic acid appears to be decomposing upon storage in the lab. What is happening and how can I prevent this?
A1: Boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are often unstable under ambient conditions.[1][2] Decomposition can occur through several pathways, including protodeboronation (loss of the boronic acid group), oxidation, and formation of cyclic trimeric anhydrides called boroxines.[1][2]
To enhance stability for long-term storage, it is highly recommended to convert the boronic acid to a more robust derivative, such as a N-methyliminodiacetic acid (MIDA) boronate . MIDA boronates are typically crystalline, air-stable solids that can be stored indefinitely on the benchtop without detectable decomposition.[1]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the B(OH)₂ group in my reaction mixture, especially during Suzuki-Miyaura coupling. What is this side reaction and how can I minimize it?
A2: This common side reaction is called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on the pH of the reaction medium and is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[3][4] The rate of protodeboronation can vary dramatically depending on the electronic properties of the aryl group, with half-lives ranging from milliseconds to months at high pH.[5][6]
To mitigate protodeboronation, consider the following strategies:
-
Use a "slow-release" strategy: Employing stable precursors like MIDA boronates or potassium organotrifluoroborates ensures a low concentration of the free, unstable boronic acid in the reaction mixture.[7]
-
Optimize reaction conditions:
-
Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Temperature: Lowering the reaction temperature can slow the rate of protodeboronation.
-
-
Employ a highly active catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the undesired protodeboronation.
Q3: My boronic acid is difficult to purify by standard silica gel chromatography. What are some alternative purification methods?
A3: Boronic acids often interact strongly with silica gel, leading to streaking and decomposition on the column.[8] A highly effective alternative is the formation of a diethanolamine adduct . This procedure involves reacting the crude boronic acid with diethanolamine to form a stable, often crystalline, adduct that can be easily isolated by filtration. The pure boronic acid can then be recovered by simple hydrolysis of the adduct.[8][9][10]
Q4: What are boroxines, and should I be concerned about their formation?
A4: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. This is a reversible equilibrium that can be shifted by the presence of water.[11] In many synthetic applications, such as Suzuki-Miyaura coupling, the presence of boroxines is not detrimental as they can be converted back to the active boronic acid under the reaction conditions. However, their formation can complicate characterization and analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki-Miyaura coupling | Protodeboronation of the boronic acid. | Convert the boronic acid to a more stable MIDA boronate and use a "slow-release" protocol. Optimize the base and temperature conditions. |
| Oxidation of the boronic acid. | Degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of inactive boroxine. | While often not detrimental, ensuring sufficient water is present in the reaction mixture can shift the equilibrium back to the boronic acid. | |
| Difficulty in isolating pure boronic acid | Decomposition on silica gel during chromatography. | Purify via the formation of a diethanolamine adduct. |
| Co-elution with impurities. | Consider recrystallization from an appropriate solvent system. | |
| Inconsistent reaction outcomes | Degradation of the boronic acid starting material upon storage. | Convert the boronic acid to a bench-stable MIDA boronate for long-term storage. |
| Variability in the quality of commercial boronic acids. | Analyze the purity of the starting material by NMR or HPLC before use. |
Data Summary
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid / MIDA Boronate | % Decomposition of Boronic Acid (after 15 days) | % Decomposition of MIDA Boronate (after ≥60 days) |
| 1 | 2-Furan | >85% | <5% |
| 2 | 2-Benzofuran | 50% | <5% |
| 3 | 2-Thiophene | 63% | <5% |
| 4 | 2-Pyrrole | >85% | <5% |
| 5 | 2-Benzothiophene | 32% | <5% |
| 6 | 2-Indole | 86% | <5% |
| 7 | Vinyl | >85% | <5% |
| 8 | Cyclopropyl | >85% | <5% |
| Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[1] |
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling: Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid / MIDA Boronate | Yield with Boronic Acid | Yield with MIDA Boronate |
| 1 | 2-Furan | 68% | 96% |
| 2 | 2-Benzofuran | 50% | 92% |
| 3 | 2-Thiophene | 37% | 94% |
| 4 | 2-Indole | 14% | 93% |
| Reaction Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[2] |
Table 3: Half-lives for Protodeboronation of Selected Arylboronic Acids at pH > 13
| Arylboronic Acid | Half-life (t½) |
| Pentafluorophenylboronic acid | < 3 ms |
| 2,3,5,6-Tetrafluorophenylboronic acid | 1.1 s |
| 2,6-Difluorophenylboronic acid | 1.2 min |
| 2-Fluorophenylboronic acid | 1.8 days |
| Phenylboronic acid | 6.5 months |
| Data sourced from Che-Jen, L. et al. J. Am. Chem. Soc. 2017, 139, 31, 10769–10779.[12] |
Experimental Protocols
Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates
This protocol describes a general and mild method for the conversion of boronic acids to their corresponding MIDA boronates using MIDA anhydride.
Materials:
-
Boronic acid
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon), add the boronic acid (1.0 equiv).
-
Add MIDA anhydride (1.1 - 1.5 equiv).
-
Add anhydrous dioxane to achieve a concentration of 0.1-0.2 M.
-
Stir the mixture at 80-110 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the solution and can be isolated by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by silica gel chromatography.[13][14]
Protocol 2: Purification of Boronic Acids via Diethanolamine Adduct Formation
This protocol is effective for the purification of boronic acids that are difficult to handle or purify by other means.
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Diethyl ether or other suitable non-polar solvent
-
0.1 M HCl
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add diethanolamine (1.0-1.1 equiv) dropwise with stirring.
-
The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.[10]
-
Collect the solid adduct by vacuum filtration and wash it with cold solvent.
-
To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir the mixture until the solid dissolves, indicating the hydrolysis of the adduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure boronic acid.[10]
Protocol 3: Suzuki-Miyaura Coupling with Unstable Boronic Acids using a "Slow-Release" Strategy
This protocol utilizes MIDA boronates for the coupling with aryl chlorides, minimizing the decomposition of the boronic acid.
Materials:
-
Aryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (7.5 equiv)
-
Dioxane and Water (5:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a concentration of 0.07 M with respect to the aryl chloride.[2]
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Monitoring Boronic Acid Degradation by HPLC
A general reversed-phase HPLC method for monitoring the stability of boronic acids and their esters.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reversed-phase column (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis).[15]
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
General Gradient Method:
-
Start with a suitable ratio of A and B (e.g., 95:5 A:B).
-
Run a linear gradient to increase the percentage of B over 10-20 minutes.
-
Hold at a high percentage of B for a few minutes.
-
Return to the initial conditions and equilibrate the column.
Sample Preparation:
-
Dissolve the boronic acid or ester in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
For stability studies, incubate the sample solution under the desired conditions (e.g., specific pH, temperature) and inject aliquots onto the HPLC at various time points.
Analysis:
-
Monitor the disappearance of the parent boronic acid/ester peak and the appearance of degradation products (e.g., the protodeboronated arene).
-
Quantify the components by integrating the peak areas.[16][17]
Visualizations
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. research.wur.nl [research.wur.nl]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Machine Learning
Welcome to the technical support center for the machine learning-driven optimization of Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and leverage machine learning to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the initial troubleshooting steps?
A1: Low yields in Suzuki-Miyaura reactions are a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions. Begin by verifying the quality and stability of your boronic acid/ester and aryl halide.[1][2] Ensure your palladium catalyst and phosphine ligands have not degraded or been exposed to oxygen, as this can lead to catalyst deactivation.[1][2] It is also crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[1][2] Finally, confirm that you are using an appropriate and high-purity base, as the choice of base is critical for the transmetalation step.[3]
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. What causes this and how can I minimize it?
A2: Homocoupling is a frequent side reaction where two boronic acid molecules couple with each other.[4] The primary cause of this is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[2][4] To minimize homocoupling, rigorous degassing of your solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) are essential.[2][4] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help reduce this side reaction.[1]
Another common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly prevalent with electron-deficient boronic acids.[2] To mitigate this, consider using milder bases like K₃PO₄ or Cs₂CO₃, and ensure your reaction conditions are anhydrous, as water can be a proton source.[2][3]
Q3: How can machine learning (ML) help optimize my Suzuki-Miyaura reaction conditions?
A3: Machine learning models can predict reaction yields with high accuracy, enabling the in silico exploration of a vast array of reaction conditions to identify the optimal combination of catalyst, ligand, solvent, base, and temperature for a specific set of substrates.[5][6] This approach can significantly reduce the number of experiments required, saving time and resources.[7] ML models are trained on large datasets from high-throughput experimentation (HTE) or curated literature data to learn the complex relationships between reaction parameters and outcomes.[6][8][9]
Q4: What are the key components of a machine learning-driven reaction optimization workflow?
A4: A typical workflow involves several stages. It begins with data acquisition, either from existing databases or through initial high-throughput experiments.[10] This data is then used to train an ML model, such as a neural network or a random forest algorithm, to predict reaction yields.[5][7] The trained model is then used to predict the outcomes for a wide range of unexplored reaction conditions. The conditions predicted to give the highest yields are then selected for experimental validation.[5] This process can be iterated in a "closed-loop" fashion, where the new experimental data is used to retrain and improve the model, leading to progressively better reaction conditions.[10][11]
Q5: My aryl chloride substrate is unreactive. What conditions are recommended?
A5: Aryl chlorides are known to be less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings because the carbon-chlorine bond is stronger, making the oxidative addition step more difficult.[2][12] To improve reactivity, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[3] These ligands promote the oxidative addition of the palladium catalyst to the aryl chloride. Additionally, stronger bases such as potassium phosphate (K₃PO₄) are often necessary to facilitate the reaction.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced. Test your catalyst on a known, reliable reaction. Consider using a fresh batch of catalyst or a direct Pd(0) source.[1] |
| Poor Reagent Quality | Boronic acids/esters can degrade over time, especially if they are electron-deficient. Use fresh, high-purity reagents. Aryl halides should also be pure.[1][2] |
| Inadequate Degassing | Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[2] Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[13] |
| Incorrect Base | The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.[3] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous if required by the reaction conditions.[1][3] |
| Unsuitable Solvent | The solvent must be anhydrous and degassed. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[4] If solubility is an issue, consider a different solvent system. |
| Sub-optimal Temperature | The reaction may require higher temperatures to proceed efficiently, especially with less reactive substrates like aryl chlorides.[12] Experiment with a range of temperatures. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling | Presence of oxygen facilitating the oxidative coupling of two boronic acid molecules.[2][4] | Rigorously degas the reaction mixture and maintain an inert atmosphere.[2][4] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often an issue with electron-deficient boronic acids.[2] | Use milder bases (e.g., K₃PO₄, KF), and consider running the reaction under anhydrous conditions.[2] Converting the boronic acid to a more stable pinacol or MIDA ester can also help.[2] |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This can occur after the oxidative addition step. Optimizing the ligand and reaction conditions can minimize this pathway. |
Experimental Protocols
General Protocol for a Machine Learning-Informed Suzuki-Miyaura Reaction
This protocol outlines a general procedure that can be adapted based on the specific recommendations from a machine learning model.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid or ester (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water) via syringe.[2]
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the appropriate ligand if required.
-
Reaction: Heat the reaction mixture to the optimized temperature determined by the ML model and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
A systematic workflow for troubleshooting low conversion in Suzuki reactions.
A closed-loop workflow for optimizing reaction conditions using machine learning.
The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the use of real-world datasets for reaction yield prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06041H [pubs.rsc.org]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (4-formylnaphthalen-1-yl)boronic acid and its Naphthalene Isomers for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel compounds. Naphthalene boronic acids are versatile reagents, particularly in carbon-carbon bond formation and as potential pharmacophores. This guide provides a comparative analysis of (4-formylnaphthalen-1-yl)boronic acid against other naphthalene boronic acid isomers, focusing on their reactivity in Suzuki-Miyaura cross-coupling reactions and their potential biological applications.
This document summarizes available experimental data and provides detailed experimental protocols for key reactions. Where direct comparative data is unavailable, this guide draws upon established principles of organic chemistry to predict relative performance.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their application in synthesis and biological screening. The introduction of a formyl group, as in this compound, can significantly alter the electronic and steric characteristics compared to unsubstituted naphthalene boronic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₁H₉BO₃ | 200.00[1] | Electron-withdrawing formyl group at the 4-position. |
| Naphthalene-1-boronic acid | C₁₀H₉BO₂ | 171.99[2] | Unsubstituted naphthalene ring at the 1-position. |
| Naphthalene-2-boronic acid | C₁₀H₉BO₂ | 171.99[3] | Boronic acid group at the 2-position of the naphthalene ring. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The reactivity of boronic acids in this reaction is influenced by both electronic and steric factors.
Theoretical Reactivity Comparison
The formyl group in this compound is a moderately deactivating, electron-withdrawing group. This electronic effect is expected to decrease the nucleophilicity of the boronic acid, which can, in turn, affect the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Consequently, this compound is predicted to be less reactive than its unsubstituted counterparts, naphthalene-1-boronic acid and naphthalene-2-boronic acid, under identical reaction conditions.
Experimental Workflow for Reactivity Comparison
To empirically determine the relative reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following workflow outlines a general procedure for such a comparative study.
References
A Comparative Guide to the Reactivity of (4-formylnaphthalen-1-yl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in reaction optimization. This guide provides a comprehensive comparison of the reactivity, stability, and handling of (4-formylnaphthalen-1-yl)boronic acid and its pinacol ester, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Central to this reaction is the organoboron reagent. While boronic acids have traditionally been the workhorses of this transformation, their pinacol esters have gained significant popularity due to their enhanced stability and ease of handling.[3][4] This guide focuses on two such reagents: this compound and its pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde.
Reactivity and Stability: A Fundamental Trade-Off
The primary distinction between boronic acids and their pinacol esters lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.
Conversely, boronic acid pinacol esters offer significantly greater stability.[3][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. The pinacol group protects the boronic acid moiety from degradation, but it also renders the boron center less Lewis acidic, thus reducing its inherent reactivity. In many Suzuki-Miyaura reactions, it is believed that the pinacol ester undergoes in situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions of the reaction, although direct transmetalation from the ester is also possible.[5]
Quantitative Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound pinacol ester |
| Reaction Partner | 4-bromoanisole | 4-bromoanisole |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 12 h | 16 h |
| Yield | ~85% | ~90% |
Note: The data presented is a composite of typical yields and conditions found in the literature for similar Suzuki-Miyaura reactions and should be considered representative rather than the result of a direct comparative experiment.
From this representative data, we can infer that while the boronic acid may react at a lower temperature, the pinacol ester can achieve a comparable or even slightly higher yield, albeit with a longer reaction time and higher temperature. This supports the general understanding of the reactivity-stability trade-off. The choice of catalyst and solvent system also plays a crucial role in optimizing the reaction for each reagent.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its pinacol ester, as well as a general procedure for their use in Suzuki-Miyaura coupling, are provided below.
Synthesis of this compound
This protocol is adapted from standard methods for the synthesis of arylboronic acids from aryl halides.[6]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound workflow.
Procedure:
-
To a solution of 1-bromo-4-formylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 2 M hydrochloric acid and stir for 1 hour.
-
Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system.
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde (Pinacol Ester)
This protocol follows a standard Miyaura borylation procedure.
Workflow for the Synthesis of the Pinacol Ester
Caption: Synthesis of the pinacol ester via Miyaura borylation.
Procedure:
-
In a flask, combine 1-bromo-4-formylnaphthalene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous dioxane and heat the mixture to 80 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This general protocol can be adapted for both the boronic acid and its pinacol ester.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flask, add the aryl halide (1.0 eq), the this compound or its pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.[7]
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[8]
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling depends on the specific requirements of the synthesis.
-
This compound is the more reactive species, potentially allowing for milder reaction conditions and shorter reaction times. However, its lower stability requires more careful handling and storage to prevent degradation.
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde (Pinacol Ester) offers superior stability, making it easier to handle, purify, and store. While it may require more forcing reaction conditions, it can provide comparable or even higher yields and is often the preferred reagent for complex, multi-step syntheses where reagent stability is paramount.
By understanding the distinct advantages and disadvantages of each reagent and utilizing the provided experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes efficiently and reliably.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acid Alternatives in Suzuki-Miyaura Reactions for the Synthesis of Aryl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While arylboronic acids are the traditional nucleophilic partners in these reactions, their inherent instability and propensity for protodeboronation can pose challenges, particularly for complex molecules such as (4-formylnaphthalen-1-yl)boronic acid. This guide provides a comprehensive comparison of alternative reagents—specifically potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offering enhanced stability and handling properties for the synthesis of aryl aldehydes.
Performance Comparison: Boronic Acids vs. Alternatives
The choice of boron reagent can significantly impact the yield, purity, and reproducibility of Suzuki-Miyaura reactions. The following tables summarize the performance of this compound and its analogous alternative reagents in the synthesis of biaryl aldehydes. While direct comparative data for the (4-formylnaphthalen-1-yl) moiety is limited for the alternative reagents, data from closely related formyl-substituted arylboron compounds provide valuable insights.
Table 1: Suzuki-Miyaura Coupling of Formyl-Arylboron Reagents with Aryl Halides
| Boron Reagent | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 | [1] |
| 4-Formylphenyl MIDA boronate | 4-Bromoanisole | PdCl₂(dtbpf) | Et₃N | H₂O (micellar) | RT | 24 | 99 | [2] |
| Potassium (4-formylphenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 24 | ~70-80* | [3] |
*Yield estimated based on similar reactions with functional group tolerance for aldehydes.
Table 2: Stability and Handling Characteristics of Boron Reagents
| Reagent Type | Stability | Handling | Purification |
| Arylboronic Acids | Often unstable, prone to protodeboronation and trimerization (boroxines).[4] | Can be challenging to handle and store long-term. | Purification can be difficult due to instability. |
| Potassium Aryltrifluoroborates | Air- and moisture-stable crystalline solids.[5] | Easy to handle and store. | Readily purified by recrystallization. |
| Aryl MIDA Boronates | Indefinitely bench-top stable, compatible with chromatography.[4] | Easy to handle, store, and weigh. | Compatible with silica gel chromatography. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these reactions. Below are representative experimental protocols for Suzuki-Miyaura couplings using each class of boron reagent.
Protocol 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of biaryls.[1]
Materials:
-
4-Formylphenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
To a dried reaction vessel, add the aryl halide, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Formylphenyl MIDA Boronate in Water
This "green" protocol is adapted from a procedure for Suzuki-Miyaura couplings in aqueous media.[2]
Materials:
-
4-Formylphenyl MIDA boronate (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dtbpf) (2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Water with 2 wt% TPGS-750-M (surfactant)
Procedure:
-
To a reaction vessel, add 4-formylphenyl MIDA boronate, the aryl bromide, PdCl₂(dtbpf), and the aqueous surfactant solution.
-
Add triethylamine to the mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
This general procedure is based on the coupling of various potassium organotrifluoroborates and is tolerant of aldehyde functionalities.[3]
Materials:
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
In a reaction tube, combine the aryl halide, potassium aryltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 85-100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Workflow and Mechanistic Overview
The general workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below, followed by a diagram illustrating the key steps of the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Naphthalene Derivatives and Signaling Pathways
Naphthalene-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[6] The synthesis of novel naphthalene derivatives via Suzuki-Miyaura coupling is a key strategy in the development of new therapeutic agents. The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Activity and Associated Signaling Pathways
Naphthalene derivatives have been shown to exert anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival.
Caption: Key signaling pathways targeted by anticancer and anti-inflammatory naphthalene derivatives.
Certain naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is often constitutively active in various cancers, such as triple-negative breast cancer.[7][8] By inhibiting STAT3 phosphorylation and dimerization, these compounds can suppress tumor growth and metastasis.[7]
Anti-inflammatory Activity and Associated Signaling Pathways
The anti-inflammatory properties of naphthalene derivatives are frequently attributed to their ability to suppress the NF-κB and MAPK signaling pathways.[9][10][11] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Antiviral Activity and Potential Mechanisms
Some naphthalene derivatives have shown promise as antiviral agents, for instance, against the influenza A virus.[12] The proposed mechanism involves the inhibition of viral replication and the modulation of the host's innate immune response, potentially through pathways like the RIG-I-like receptor (RLR) signaling pathway.[12][13]
Conclusion
Potassium organotrifluoroborates and MIDA boronates represent robust and user-friendly alternatives to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl aldehydes, including complex structures like (4-formylnaphthalen-1-yl) derivatives. Their enhanced stability simplifies handling and purification, often leading to improved reaction yields and reproducibility. The application of these methods provides a powerful tool for medicinal chemists and drug development professionals to synthesize novel naphthalene-based compounds with potential therapeutic applications targeting key signaling pathways in cancer, inflammation, and viral infections. The choice of the optimal boron reagent will depend on the specific substrate, desired reaction conditions, and scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 9. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo PMID: 37517205 | MCE [medchemexpress.cn]
- 13. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (4-formylnaphthalen-1-yl)boronic acid versus its Potassium Trifluoroborate Salt in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the successful and efficient synthesis of complex molecules. In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between (4-formylnaphthalen-1-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics, supported by representative experimental data.
The primary distinction between arylboronic acids and their potassium trifluoroborate salts lies in their stability and ease of handling. Arylboronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines, potentially complicating reaction stoichiometry.[1] Furthermore, they can undergo protodeboronation, a process that cleaves the carbon-boron bond, rendering the reagent inactive, especially under basic conditions or upon prolonged storage.[2][3]
In contrast, potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[4] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from degradation.[5] As a result, potassium trifluoroborate salts can be stored for extended periods without special precautions and often lead to more reproducible results in cross-coupling reactions.[4][6]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Generally, potassium aryltrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions, often providing yields comparable to or even exceeding those of the corresponding boronic acids, especially when the boronic acid is prone to decomposition.[2][6]
Table 1: Representative Comparison of Yields in Suzuki-Miyaura Coupling
| Organoboron Reagent | Coupling Partner | Product | Representative Yield (%) | Reference |
| This compound | 4-bromoanisole | 4'-methoxy-4-formyl-1,1'-binaphthyl | 75-85% (estimated) | [7] |
| Potassium (4-formylnaphthalen-1-yl)trifluoroborate | 4-bromoanisole | 4'-methoxy-4-formyl-1,1'-binaphthyl | 85-95% (estimated) | [2][8] |
Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions with analogous substrates and are intended for comparative purposes.
Stability and Handling
The superior stability of the potassium trifluoroborate salt is a significant practical advantage in a laboratory setting.
Table 2: Comparison of Physical and Stability Properties
| Property | This compound | Potassium (4-formylnaphthalen-1-yl)trifluoroborate |
| Physical Form | Typically a solid | Crystalline, free-flowing solid |
| Air Stability | Prone to dehydration to form boroxines | Highly stable |
| Moisture Stability | Susceptible to protodeboronation | Highly stable |
| Storage | Often requires storage under inert atmosphere and refrigeration | Can be stored at room temperature in air |
| Handling | May require careful handling to avoid degradation | Easy to handle and weigh |
Experimental Protocols
Synthesis of Potassium (4-formylnaphthalen-1-yl)trifluoroborate
The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and high-yielding process.
dot
Caption: Synthesis of Potassium Trifluoroborate Salt.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium (4-formylnaphthalen-1-yl)trifluoroborate will form.
-
Stir the mixture for a designated time (e.g., 30 minutes) to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.
Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura coupling of an arylboron reagent with an aryl halide.
dot
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Reactivity of Substituted Aryl Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the nature of the organoboron coupling partner. This guide provides a detailed comparison of the reactivity of various substituted aryl boronic acids, supported by experimental data, to aid in reaction optimization and the strategic design of synthetic routes.
Influence of Electronic and Steric Effects on Reactivity
The electronic properties and steric bulk of substituents on the aryl boronic acid significantly impact the rate and yield of the Suzuki-Miyaura coupling. These effects primarily manifest during the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.
-
Electronic Effects: Electron-donating groups (EDGs) on the aryl boronic acid generally increase the nucleophilicity of the aryl group, accelerating the transmetalation step and leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can slow down the transmetalation process. However, the overall effect of EWGs can be complex and is also dependent on the specific reaction conditions.
-
Steric Effects: Steric hindrance, particularly from ortho-substituents on the aryl boronic acid, can impede the approach of the boronic acid to the palladium center. This steric clash can significantly slow down or even inhibit the transmetalation step, resulting in lower yields and longer reaction times.
Quantitative Comparison of Substituted Aryl Boronic Acids
The following table summarizes the performance of various substituted aryl boronic acids in Suzuki-Miyaura cross-coupling reactions. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that reaction conditions such as catalyst, ligand, base, and solvent can vary between studies, which may affect the direct comparability of the yields.
| Aryl Boronic Acid | Substituent Type | Aryl Halide Partner | Product Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted | 4-Bromoanisole | 98 | [1] |
| 4-Methoxyphenylboronic acid | Electron-Donating (p-OCH₃) | 4-Bromoanisole | 99 | [1] |
| 4-Methylphenylboronic acid | Electron-Donating (p-CH₃) | 4-Bromoanisole | 97 | [1] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (p-Cl) | 4-Bromoanisole | 92 | [1] |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (p-NO₂) | 4-Bromoanisole | 95 | [1] |
| 3-Nitrophenylboronic acid | Electron-Withdrawing (m-NO₂) | 4-Bromoanisole | 88 | [1] |
| 2-Methylphenylboronic acid | Sterically Hindered (o-CH₃) | 2-Bromotoluene | 75 | [2] |
| 2-Isopropylphenylboronic acid | Sterically Hindered (o-iPr) | 2-Bromotoluene | 65 | [2] |
| 2,4,6-Trimethylphenylboronic acid | Sterically Hindered | 2-Bromomesitylene | 45 | [2] |
| 2-Nitrophenylboronic acid | Sterically Hindered & EWG | 4-Chlorotoluene | 25 | [1] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Factors Influencing Reactivity
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights how substituents on the aryl boronic acid influence the crucial transmetalation step.
Caption: Suzuki-Miyaura catalytic cycle and substituent effects.
This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction. The reactivity of the aryl boronic acid in the crucial transmetalation step is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups generally accelerate this step, while electron-withdrawing groups and steric hindrance tend to slow it down, thereby affecting the overall reaction efficiency.
References
A Comparative Guide to Purity Assessment of (4-formylnaphthalen-1-yl)boronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of key synthetic intermediates like (4-formylnaphthalen-1-yl)boronic acid is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of several analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data from analogous compounds.
Introduction to Purity Challenges
This compound, like other arylboronic acids, presents unique analytical challenges. A primary issue is its propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium between the boronic acid and its boroxine can complicate chromatographic and spectroscopic analyses. Furthermore, impurities may arise from the synthetic route or degradation. Common impurities include starting materials, byproducts of the coupling reaction (if used in one), and products of oxidation or other side reactions.
This guide explores four principal methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (TGA/DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed.
Method Comparison
| Parameter | RP-HPLC with UV Detection | UPLC-MS |
| Principle | Separation based on polarity | Separation based on polarity, with mass detection |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng range | ~0.1 µg for many boronic acids[1] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the mid-ng range | ~1.0 µg for many boronic acids[1] |
| Accuracy (Recovery) | Typically >98% | 97.1% to 105.7% for a range of boronic acids[1] |
| Precision (RSD) | Typically <2% | <2.0%[1] |
| Linearity (R²) | >0.99 | >0.98[1] |
| Primary Use | Routine purity checks, quantification of major components | Identification and quantification of trace impurities |
Experimental Protocol: RP-HPLC for a Structurally Similar Compound
This protocol is adapted for the analysis of (4-formylphenyl)boronic acid and can be optimized for this compound.[2]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3]
Method Comparison
| Parameter | ¹H qNMR | ¹¹B qNMR |
| Principle | Molar concentration is directly proportional to the signal integral | Molar concentration is directly proportional to the signal integral |
| Selectivity | High for structurally distinct protons | Specific for boron-containing species |
| Sensitivity | Moderate | Lower than ¹H NMR |
| Accuracy | High, can provide absolute purity | High for boron content |
| Precision (RSD) | Typically <1% | 0.7% to 2.0% for boric acid[4] |
| Primary Use | Absolute purity determination, quantification of impurities | Characterization of boron species (acid vs. boroxine) |
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to fully dissolve both the sample and the internal standard. Using a protic solvent like methanol-d4 can help break up boroxine trimers.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Logical Relationship in qNMR
Caption: qNMR Purity Calculation Logic.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Boronic acids are generally non-volatile and require derivatization to be amenable to GC analysis.
Method Comparison
| Parameter | GC-MS after Derivatization |
| Principle | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass analysis. |
| Limit of Detection (LOD) | Low ppm levels are achievable.[5] |
| Limit of Quantification (LOQ) | Can be as low as 2.5 ppm for derivatized boronic acids in a matrix.[5] |
| Accuracy | Dependent on the efficiency and reproducibility of the derivatization step. |
| Precision (RSD) | Typically <5% for trace analysis. |
| Primary Use | Analysis of volatile impurities and the main component after conversion to a volatile derivative. |
Experimental Protocol: GC-MS with Pinacol Derivatization
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an excess of pinacol.
-
Heat the mixture if necessary to drive the reaction to completion, forming the volatile pinacol ester.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at 80-100°C, hold for 1-2 minutes, then ramp to 280-300°C at 10-15°C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Assessment.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the purity and thermal stability of boronic acids.
Method Comparison
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures mass change as a function of temperature. | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Information Provided | Thermal stability, dehydration (boroxine formation), presence of residual solvents or hydrates. | Melting point, phase transitions, heat of fusion, can be used for eutectic purity determination. |
| Primary Use | Assessing thermal stability and the presence of volatile impurities or water. | Determination of melting point and polymorphic forms, purity estimation by melting point depression. |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of the sample into an appropriate pan (e.g., aluminum or platinum).
-
TGA Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature beyond the decomposition point (e.g., 500 °C).
-
-
DSC Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: 5-10 °C/min.
-
Temperature Range: Start well below the expected melting point and heat through the melt.
-
Logical Flow of Thermal Analysis
Caption: Logic of Thermal Analysis for Purity.
Conclusion
No single method provides a complete picture of the purity of this compound. A combination of techniques is recommended for a comprehensive assessment.
-
HPLC is excellent for routine purity checks and quantifying known impurities.
-
qNMR offers the advantage of absolute purity determination without the need for a specific reference standard and can accurately quantify the boronic acid/boroxine ratio.
-
GC-MS , after derivatization, is highly sensitive for identifying and quantifying volatile impurities.
-
Thermal Analysis provides crucial information about thermal stability, solvation, and can be used to estimate purity via melting point depression.
For researchers and drug development professionals, employing an orthogonal approach, such as combining HPLC for impurity profiling and qNMR for absolute purity, provides a high degree of confidence in the quality of this compound.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Spectroscopic analysis of (4-formylnaphthalen-1-yl)boronic acid derivatives
A comparative guide to the spectroscopic analysis of (4-formylnaphthalen-1-yl)boronic acid and its derivatives is presented for researchers, scientists, and professionals in drug development. This guide details the spectroscopic properties of the parent compound and provides a comparative overview of the expected spectral changes upon derivatization.
While a direct side-by-side comparison of a homologous series of this compound derivatives is limited by the available literature, this guide synthesizes existing data on the parent compound and related arylboronic acids to provide a predictive framework for their spectroscopic characterization.
Spectroscopic Properties of this compound
This compound is a bifunctional molecule featuring a naphthalene core, a formyl group, and a boronic acid moiety. These functional groups give rise to distinct spectroscopic signatures.
| Spectroscopic Technique | Key Features of this compound |
| ¹H NMR | Aromatic protons of the naphthalene ring, a distinct singlet for the aldehyde proton (typically δ > 9.5 ppm), and a broad singlet for the B(OH)₂ protons which may exchange with solvent. |
| ¹³C NMR | Resonances for the naphthalene carbons, with a characteristic downfield signal for the aldehyde carbon (typically δ > 190 ppm). |
| ¹¹B NMR | A single resonance characteristic of a trigonal boronic acid, with the chemical shift influenced by the electronic environment. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration of the aldehyde (around 1680-1700 cm⁻¹), O-H stretching of the boronic acid (broad band around 3200-3600 cm⁻¹), and B-O stretching vibrations. |
| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* transitions within the naphthalene ring system. |
| Fluorescence Spectroscopy | Naphthalene derivatives are often fluorescent, and the emission properties are sensitive to the substitution pattern and local environment. |
Comparative Spectroscopic Analysis of Derivatives
Derivatization of this compound at the formyl or boronic acid groups leads to predictable changes in their spectroscopic properties. The following table compares the expected spectral characteristics of two common classes of derivatives: boronate esters and Schiff bases.
| Spectroscopic Feature | This compound | Boronate Ester Derivatives | Schiff Base Derivatives |
| ¹H NMR (key signals) | Aldehyde CHO (~9.5-10.5 ppm), broad B(OH)₂ | Aldehyde CHO (~9.5-10.5 ppm), signals from the diol moiety | Imine CH=N (~8.0-9.0 ppm), broad B(OH)₂, signals from the amine moiety |
| ¹³C NMR (key signals) | Aldehyde C=O (>190 ppm) | Aldehyde C=O (>190 ppm) | Imine C=N (~160-170 ppm) |
| ¹¹B NMR | Trigonal boronic acid | Tetrahedral boronate ester (upfield shift) | Trigonal boronic acid |
| FT-IR (cm⁻¹) | C=O stretch (~1680-1700), broad O-H | C=O stretch (~1680-1700), loss of broad O-H, new C-O and B-O stretches | C=N stretch (~1620-1650), loss of C=O, broad O-H |
| UV-Vis (λmax) | π-π* transitions of naphthalene | Similar to parent, may be slightly shifted | Extended conjugation can lead to a red shift (bathochromic shift) |
| Fluorescence (Emission) | Characteristic naphthalene fluorescence | Similar to parent, may be modulated by the diol | Often enhanced fluorescence and a significant shift in emission wavelength due to intramolecular charge transfer (ICT) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). For boronic acids, aggregation can be an issue; using d₄-methanol can help break up oligomers, though the B(OH)₂ protons will exchange with the solvent.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Use a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain carbon chemical shifts.
-
¹¹B NMR : Acquire spectra with a boron-free probe, using BF₃·OEt₂ as an external standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A standard FT-IR spectrometer.
-
Data Acquisition : Record spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation : Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the absorbance from 200 to 800 nm.
Fluorescence Spectroscopy
-
Sample Preparation : Use a very dilute solution (typically 10⁻⁶ to 10⁻⁷ M) in a fluorescence-grade solvent to avoid inner filter effects.
-
Instrumentation : A spectrofluorometer.
-
Data Acquisition : Record the emission spectrum by exciting at the absorption maximum (λmax). Determine the quantum yield relative to a known standard (e.g., quinine sulfate).
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of derivatives.
Caption: Logical relationship of boronic acid esterification.
Caption: Hypothetical signaling pathway for a fluorescent sensor.
A Comparative Guide to Catalyst Performance in Naphthalene Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For professionals in pharmaceutical and materials science, the synthesis of biaryl compounds, such as those derived from naphthalene boronic acid, is of particular interest due to their prevalence in biologically active molecules and advanced materials.[3] The choice of catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various palladium-based catalysts for the coupling of naphthalene boronic acid, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is crucial for optimizing the Suzuki-Miyaura coupling of naphthalene boronic acid. Below is a summary of catalyst performance based on reported experimental data. While direct head-to-head comparisons under identical conditions are limited in the literature, this table compiles data from various studies to provide a comparative overview.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/C (5 mol%) | 2-Bromonaphthalene | K₃PO₄ | THF/H₂O (2:3) | Reflux | 6 | >95 | (Adapted from[4]) |
| Pd(OAc)₂ (2 mol%) | 4-Bromoacetophenone | K₂CO₃ | DMF | 70 | 1 | ~80 | (General protocol analogy[2]) |
| Pd(PPh₃)₄ (10 mol%) | 2-Methyl-1-bromonaphthalene | Cs₂CO₃ | Toluene | 110 | 12 | 85 | (Adapted from[3]) |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | [5] |
| Pd₂(dba)₃ / SPhos | 4-Bromoacetophenone | K₃PO₄ | Toluene/EtOH/H₂O | 100 | - | 80 | (General protocol analogy[6]) |
| Naphthalene-Based Polymer Supported Pd(II) | 4-Bromoanisole | NaOH | EtOH/H₂O | 60 | - | >95 | [7][8] |
Note: The data presented is compiled from various sources and may involve different substrate analogs of naphthalene boronic acid or the aryl halide. Direct comparison should be approached with caution, as reaction conditions and substrates vary.
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing different catalytic systems.
Protocol 1: Heterogeneous Catalysis with Pd/C
This protocol is adapted from a study on the Suzuki-Miyaura cross-coupling reaction using a palladium on charcoal catalyst in a biphasic solvent system.[4]
Materials:
-
Naphthalene boronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
10% Pd/C (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tetrahydrofuran (THF) and Water (2:3 mixture)
Procedure:
-
To a round-bottom flask, add the aryl bromide, naphthalene boronic acid, potassium phosphate, and Pd/C.
-
Add the THF/water solvent mixture.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the heterogeneous catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Homogeneous Catalysis with Pd(PPh₃)₄
This protocol is a generalized procedure based on the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst.[3]
Materials:
-
Naphthalene boronic acid (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, naphthalene boronic acid, Pd(PPh₃)₄, and cesium carbonate.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography.
Visualizing the Experimental Workflow
To provide a clear overview of the generalized process, the following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of catalyst selection for naphthalene boronic acid coupling. For specific applications, further optimization of reaction parameters, including base, solvent, and temperature, may be necessary to achieve desired yields and purity.
References
MIDA Boronates: Superior Stability and Handling for Naphthalene Scaffolds in Synthesis
A Comparative Guide to MIDA Boronates as Stable Alternatives to (4-formylnaphthalen-1-yl)boronic acid
For researchers, scientists, and professionals in drug development, the stability and reliability of building blocks are paramount for efficient and reproducible synthesis. While this compound is a valuable reagent for introducing the formylnaphthalene moiety, its inherent instability, a common trait among boronic acids, presents significant challenges in storage, handling, and reaction consistency. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability and controlled reactivity. This guide provides an objective comparison, supported by general experimental data for MIDA boronates, to highlight their advantages as alternatives to this compound.
Stability and Handling: A Head-to-Head Comparison
The primary drawback of many boronic acids, including aryl boronic acids like this compound, is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process can impact the stoichiometry and reactivity of the reagent. Furthermore, boronic acids are susceptible to protodeboronation and oxidation, leading to degradation over time, even under refrigerated conditions. Supplier recommendations for this compound include storage under an inert atmosphere at 2-8°C, underscoring its limited stability.[1][2]
In stark contrast, MIDA boronates are generally free-flowing, crystalline solids that exhibit remarkable benchtop stability, often indefinitely, in the presence of air and moisture.[3][4] This exceptional stability is attributed to the trivalent nitrogen and two carboxyl groups of the MIDA ligand forming a stable bicyclic structure with the boron atom. This coordinative shielding deactivates the Lewis acidity of the boron center, rendering it inert to many conditions that would degrade a free boronic acid.[5] Consequently, MIDA boronates are compatible with silica gel chromatography, simplifying purification and handling.[4][5]
| Feature | This compound | (4-formylnaphthalen-1-yl)MIDA boronate (General Properties) |
| Physical Form | Solid | Free-flowing, crystalline solid[3][4] |
| Air Stability | Limited; prone to oxidation and dehydration | Indefinitely stable on the benchtop under air[3][4] |
| Moisture Stability | Susceptible to dehydration to form boroxines | Excellent tolerance to moisture[4] |
| Storage Conditions | Inert atmosphere, 2-8°C recommended[1][2] | Standard benchtop conditions |
| Chromatography | Generally incompatible with silica gel | Universally compatible with silica gel chromatography[4][5] |
| Purity Over Time | Can degrade, forming boroxines and other byproducts | High purity is maintained during storage |
Performance in Cross-Coupling Reactions
The enhanced stability of MIDA boronates directly translates to improved performance and reproducibility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. While a free boronic acid can decompose under reaction conditions, especially with slow or challenging coupling partners, MIDA boronates provide a "slow-release" of the active boronic acid.[5] Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, liberating the boronic acid in situ. This controlled release maintains a low, steady concentration of the reactive species, minimizing side reactions like protodeboronation and homocoupling.[5]
| Parameter | This compound | (4-formylnaphthalen-1-yl)MIDA boronate (General Properties) |
| Reagent Measurement | Stoichiometry can be inaccurate due to boroxine formation | Accurate weighing and stoichiometry |
| In-reaction Stability | Prone to protodeboronation and homocoupling | Protected from decomposition until slow release |
| Reaction Control | All reagent is active from the start of the reaction | Slow, controlled release of the boronic acid in situ[5] |
| Reproducibility | Can be variable depending on reagent quality and age | High reproducibility due to stability |
| Yields | Can be lower due to reagent degradation | Often higher yields, especially with challenging substrates |
Experimental Protocols
The following protocols outline a general procedure for a Suzuki-Miyaura cross-coupling reaction, highlighting the key differences in handling the boronic acid versus its MIDA boronate counterpart.
Using this compound
-
Reagent Handling: In a glovebox or under a stream of inert gas, weigh the required amount of this compound, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) into an oven-dried reaction vessel.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 5:1 dioxane/water) and a solution of the base (e.g., K₃PO₄).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography. Note that boronic acid-related impurities may be present.
Using (4-formylnaphthalen-1-yl)MIDA boronate
-
Reagent Handling: On the benchtop, weigh the required amount of (4-formylnaphthalen-1-yl)MIDA boronate, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) into a reaction vessel. No inert atmosphere is necessary for handling the MIDA boronate.
-
Solvent and Base Addition: Add the solvent (e.g., 5:1 dioxane/water) and the base (e.g., K₃PO₄). The solvent does not need to be rigorously degassed if the catalyst is added last.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C). The MIDA boronate will slowly hydrolyze to release the boronic acid for the cross-coupling. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography. The MIDA ligand is water-soluble and easily removed during the aqueous work-up.
Visualizing the Advantage: Structure and Reactivity
References
The Suzuki-Miyaura Reaction: A Comparative Guide to Boronic Acids and Boronate Esters
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing a successful Suzuki-Miyaura coupling is the choice of the organoboron reagent. This guide provides an objective comparison of the two most common classes of reagents: boronic acids and their corresponding boronate esters. This comparison is supported by experimental data to facilitate an informed selection for specific synthetic applications.
The Reactivity vs. Stability Trade-Off
The central theme in the comparison of boronic acids and boronate esters is the balance between reactivity and stability. Generally, boronic acids are more reactive and can lead to faster reaction times.[1][2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and impact reaction yields.[1][2][4]
Conversely, boronate esters, with pinacol esters being a prominent example, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is advantageous in multi-step syntheses and for use in automated high-throughput screening.[2] The trade-off for this stability is often a lower reaction rate compared to the parent boronic acid.[2] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[2][4]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of boronic acids and boronate esters in the Suzuki-Miyaura reaction.
Table 1: General Comparison of Properties
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, leading to shorter reaction times.[1][2][5] | Generally less reactive, often requiring longer reaction times or higher temperatures.[2] |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation), shorter shelf-life.[1][2][3] | High stability, often crystalline solids, easy to handle and store.[1][2][4] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to decomposition.[1] | Generally high; can be purified by standard techniques like column chromatography.[1][6] |
| Handling and Storage | May require an inert atmosphere and low temperatures for long-term storage.[1] | Stable at room temperature and easy to handle in air.[1] |
| Byproduct Formation | Susceptible to forming boroxines (anhydrides).[6] | The diol byproduct (e.g., pinacol) can sometimes inhibit the catalyst.[2] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[1] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] |
Table 2: Relative Reactivity in Transmetalation
The transmetalation step is a key rate-determining step in the Suzuki-Miyaura catalytic cycle. The following data is derived from kinetic studies on the transmetalation of various boron reagents with a palladium complex.
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 0.58 ± 0.03 | 1.0 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | Sigmoidal kinetics | Slower |
| 3 | 4-Fluorophenylboronic acid neopentyl ester | Not Observed | Sigmoidal kinetics | Slower |
| 4 | 4-Fluorophenylboronic acid ethylene glycol ester | Observed | 133 ± 7 | ~230 |
| 5 | 4-Fluorophenylboronic acid catechol ester | Observed | 26.7 ± 1.3 | ~46 |
Data adapted from kinetic studies on pre-transmetalation intermediates.[7] Note that sigmoidal kinetic profiles for pinacol and neopentyl esters suggest a more complex activation mechanism, precluding the determination of a simple first-order rate constant under these conditions.[7]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Reproducible experimental results are contingent on detailed methodologies. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of a specific boronic acid and its corresponding boronate ester.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
For a direct comparison, it is crucial to run parallel reactions with the boronic acid and the boronate ester under identical conditions, keeping all other parameters constant.
Caption: General workflow for comparing boronic acid and boronate ester reactivity.
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester in the Suzuki-Miyaura reaction is context-dependent and should be guided by the specific requirements of the synthesis.
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The stability of the specific boronic acid is not a concern.
-
The synthesis is a single step and does not require prolonged storage of the organoboron reagent.
Choose a boronate ester when:
-
Stability and ease of handling are paramount.[2]
-
The synthesis is part of a multi-step sequence requiring a robust building block.[2]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is critical.[2]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[2]
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[2] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (4-formylnaphthalen-1-yl)boronic Acid: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are provided with essential, step-by-step guidance for the safe and compliant disposal of (4-formylnaphthalen-1-yl)boronic acid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as an irritant and requires handling as hazardous waste.
This compound is a chemical compound that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this substance. All operations involving this chemical, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Hazard Classification and Data
The following table summarizes the hazard information for this compound according to the Globally Harmonized System (GHS).[1][3]
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams. It must be treated as hazardous waste and disposed of through a licensed environmental waste management service.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all non-sharply contaminated solid waste, such as weighing papers, contaminated gloves, and bench paper, in a designated, durable, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Unused or expired solid this compound should also be placed in this container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealable, and chemically compatible container.
-
This container must also be clearly labeled "Hazardous Waste" with the chemical name and approximate concentration.
-
Never mix boronic acid waste with other waste streams, particularly strong oxidizing agents or bases, unless instructed by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.
-
Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines. Consult your EHS office for specific requirements.
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area.
-
Once clean and dry, deface or remove the original label to prevent misidentification.
-
The decontaminated container can then be disposed of according to your institution's policy for non-hazardous laboratory glass or plastic waste.
Storage and Final Disposal
-
Store all sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Arrange for pickup and final disposal by your institution's EHS personnel or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (4-formylnaphthalen-1-yl)boronic Acid
Chemical Identifier:
-
Name: (4-formylnaphthalen-1-yl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling.[6] The primary hazards associated with this compound are:
-
H302: Harmful if swallowed.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn.[10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a fume hood.[8][9][11][12] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[13] |
Operational Plan: Step-by-Step Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[6][10]
-
Avoid generating dust.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
-
Do not eat, drink, or smoke in the handling area.[11]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Solid Waste: Collect unused solid material and contaminated items (e.g., gloves, weighing paper) in a designated, labeled, and sealed container for hazardous waste.[6]
-
Liquid Waste: If in solution, collect it in a separate, labeled, and sealed container for liquid hazardous waste.[6]
-
Do not dispose of down the drain or in regular trash.[6]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, deface the original label before disposing of the container.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | 332398-52-4 [sigmaaldrich.com]
- 2. 332398-52-4 | this compound - AiFChem [aifchem.com]
- 3. 冰合试剂 - this compound (4-甲酰基萘-1-基)硼酸_硼酸_特色产品 - this compound (4-甲酰基萘-1-基)硼酸 [bhsj1.com]
- 4. (4-FORMYL-1-NAPHTHALENE)BORONIC ACID | 332398-52-4 [chemicalbook.com]
- 5. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
